molecular formula C12H9N3 B3259486 4-[(Pyridin-4-yl)amino]benzonitrile CAS No. 319016-09-6

4-[(Pyridin-4-yl)amino]benzonitrile

Cat. No.: B3259486
CAS No.: 319016-09-6
M. Wt: 195.22 g/mol
InChI Key: SIXJSNRPFGHLTB-UHFFFAOYSA-N
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Description

4-[(Pyridin-4-yl)amino]benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research applications. The structure incorporates a benzonitrile moiety linked to a pyridin-4-yl group via an amino bridge, a configuration seen in various bioactive molecules. Nitrile-containing pharmaceuticals are prevalent, with over 30 approved drugs featuring this functional group for a diverse range of medicinal indications . The nitrile group is a robust and biocompatible functionality that often serves key roles in molecular recognition, primarily acting as a hydrogen bond acceptor to mimic carbonyl groups or other hydrogen bond acceptors in drug-target interactions . This allows nitrile-containing compounds to project into narrow enzymatic clefts and form critical polar contacts with amino acid residues such as serine, glutamine, or arginine, which is a common mechanism for inhibitors of targets like protein kinases . The scaffold of this compound, which features multiple nitrogen heterocycles, is highly relevant in modern therapeutics. Nitrogen heterocycles are found in more than 85% of all biologically active compounds and are a core structural component in a majority of top-selling pharmaceuticals . Specifically, the aminopyridine component is a privileged structure in drug discovery. Compounds with similar architectures are frequently investigated as potential inhibitors for various disease targets, including kinase enzymes like Janus Kinase (JAK), which are pivotal in immune signaling and are targeted for conditions such as rheumatoid arthritis and other inflammatory diseases . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Intended Use: This product is intended for research and development purposes in a laboratory setting only. Use Restrictions: This material is provided 'For Research Use Only'. It is strictly not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(pyridin-4-ylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXJSNRPFGHLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[(Pyridin-4-yl)amino]benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-[(Pyridin-4-yl)amino]benzonitrile: Structure, Properties, and Synthetic Methodologies

Executive Summary As drug discovery pivots toward highly targeted therapies, the architecture of small-molecule active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds. 4-[(Pyridin-4-yl)amino]benzonitrile (CAS: 319016-09-6) is a highly versatile, electronically polarized diarylamine building block. Featuring a central secondary amine bridging a 4-cyanophenyl (benzonitrile) moiety and a 4-pyridinyl group, this compound serves as a critical intermediate in the development of kinase inhibitors and advanced organic semiconductors[1][2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, its mechanistic role in rational drug design, and a field-proven, self-validating protocol for its synthesis via Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Chemical Structure and Physicochemical Profiling

The structural elegance of 4-[(pyridin-4-yl)amino]benzonitrile lies in its dual-functional nature. The molecule is an extended π-conjugated system where the electron-withdrawing nitrile group (-C≡N) significantly polarizes the aromatic framework.

Quantitative Data Summary

To predict pharmacokinetic behavior and optimize downstream synthetic steps, understanding the core physicochemical parameters is mandatory. The data below synthesizes the structural metrics of the compound[2][3][4]:

PropertyValueMechanistic Implication
CAS Number 319016-09-6Unique identifier for procurement and safety tracking.
Molecular Formula C₁₂H₉N₃Defines the exact atomic composition.
Molecular Weight 195.22 g/mol Low molecular weight, leaving ample room for derivatization while adhering to Lipinski’s Rule of 5.
Hydrogen Bond Donors 1 (Secondary Amine)Critical for interacting with the hinge region of target kinases.
Hydrogen Bond Acceptors 2 (Nitrile, Pyridine N)Facilitates dipole-dipole interactions and solvent-exposed H-bonding.
Topological Polar Surface Area (TPSA) ~49.8 ŲOptimal for membrane permeability; highly favorable for oral bioavailability.
Predicted XLogP3 ~1.3 - 1.5Indicates moderate lipophilicity, balancing aqueous solubility and lipid membrane partitioning.
Pharmacophore Utility in Kinase Inhibition

In medicinal chemistry, the aminopyridine moiety is a classic "hinge-binding" motif. The secondary amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, mimicking the binding of ATP's adenine ring within the kinase active site[2]. The benzonitrile group serves as a rigid vector, directing the strong, electron-withdrawing nitrile group into hydrophobic pockets or toward solvent-exposed regions to enhance binding affinity and metabolic stability.

G Kinase Kinase Hinge Region Pyridine Pyridine Ring (H-Bond Acceptor) Kinase->Pyridine Interacts with Amine Secondary Amine (H-Bond Donor) Kinase->Amine Interacts with Pyridine->Amine Covalent Benzene Phenyl Ring (Hydrophobic Spacer) Amine->Benzene Covalent Nitrile Nitrile Group (H-Bond Acceptor) Benzene->Nitrile Covalent

Conceptual pharmacophore model of 4-[(pyridin-4-yl)amino]benzonitrile in kinase binding.

Synthesis Methodology: Buchwald-Hartwig Amination

The Catalytic Logic

The reaction couples 4-aminobenzonitrile with 4-bromopyridine. The success of this reaction depends entirely on the delicate interplay between the Palladium source, the phosphine ligand, and the base[7][8].

  • Catalyst (Pd₂(dba)₃): Provides a stable, soluble source of Pd(0).

  • Ligand (XPhos or BINAP): Bidentate ligands like BINAP or bulky monodentate ligands like XPhos are mandatory. Causality: They prevent the formation of inactive palladium iodide/bromide dimers after oxidative addition and accelerate the reductive elimination step by imposing steric bulk[5].

  • Base (NaOtBu): Causality: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without participating in competing side reactions.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation PdII_1->AmineCoord PdII_2 Pd(II) Aryl Amido Complex AmineCoord->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerates

Buchwald-Hartwig Pd-catalyzed cross-coupling cycle for C-N bond formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure experimental integrity.

Reagents Required:

  • 4-Aminobenzonitrile (1.0 equiv)

  • 4-Bromopyridine hydrochloride (1.1 equiv) (Note: Must be neutralized in situ or pre-washed with base).

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv - excess needed if using the HCl salt of the pyridine)

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Preparation & Degassing (Critical Step): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, 4-aminobenzonitrile, 4-bromopyridine HCl, and NaOtBu.

    • Causality: The active Pd(0) species is highly susceptible to oxidation. You must seal the tube and subject it to three cycles of vacuum evacuation and backfilling with ultra-pure Argon[9].

  • Solvent Addition: Inject anhydrous, degassed toluene via a syringe through the septum. The mixture will typically adopt a deep red/brown hue, indicative of the active Pd-ligand complex formation[9].

  • Thermal Activation: Heat the reaction mixture in an oil bath at 100 °C for 8 to 12 hours under vigorous stirring.

    • Validation Checkpoint: Monitor reaction progression via TLC (Hexane/EtOAc 1:1) or LC-MS. The disappearance of the 4-aminobenzonitrile peak confirms the completion of the oxidative addition and subsequent amination.

  • Quenching and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble palladium black and inorganic salts[8].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Dichloromethane to Methanol) to isolate 4-[(pyridin-4-yl)amino]benzonitrile as a solid.

  • Analytical Validation: Confirm the structure using ¹H NMR (look for the characteristic downfield shift of the secondary amine proton and the distinct AA'BB' splitting patterns of the para-substituted aromatic rings) and High-Resolution Mass Spectrometry (HRMS) targeting the[M+H]⁺ peak at m/z ~196.08[3].

Conclusion

4-[(Pyridin-4-yl)amino]benzonitrile is a highly strategic building block that bridges the gap between basic organic synthesis and advanced targeted therapeutics. By leveraging the precise electronic control of the Buchwald-Hartwig amination, researchers can synthesize this scaffold with high fidelity. Mastery of the underlying catalytic mechanisms—specifically the roles of steric bulk in the phosphine ligand and rigorous exclusion of oxygen—ensures reproducible, scalable yields for downstream drug development campaigns.

References

  • PubChemLite. "4-amino-2-(pyridin-4-yl)benzonitrile (C12H9N3)." Luxembourg Centre for Systems Biomedicine. Available at: [Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Synthesis. "Buchwald-Hartwig Coupling General Procedures." Organic-Synthesis.com. Available at: [Link]

Sources

4-(pyridin-4-ylamino)benzonitrile CAS number and synonyms

[1][2]

CAS Number: 319016-09-6 Formula: C₁₂H₉N₃ Molecular Weight: 195.22 g/mol Document Type: Technical Monograph Version: 1.0[1]

Executive Summary

4-(Pyridin-4-ylamino)benzonitrile (CAS 319016-09-6) is a specialized diarylamine scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibition and in materials science for liquid crystal synthesis.[1][2] Structurally, it consists of a pyridine ring linked to a benzonitrile moiety via a secondary amine.[1][2] This "linker" configuration is critical in drug design, mimicking the hinge-binding motifs found in several FDA-approved tyrosine kinase inhibitors (TKIs).[1][2] This guide details its physicochemical profile, validated synthetic routes, and applications in pharmaceutical development.[2][3]

Part 1: Chemical Identity & Nomenclature[1][2][4]

The compound is defined by the specific attachment of the amino linker to the 4-position of the pyridine ring and the 4-position of the benzonitrile ring.[1][2] This para-para orientation maximizes conjugation and structural rigidity, essential for binding affinity in protein pockets.[1][2]

AttributeDetail
CAS Number 319016-09-6
IUPAC Name 4-(Pyridin-4-ylamino)benzonitrile
Common Synonyms 4-(4-Pyridylamino)benzonitrile; N-(4-Cyanophenyl)pyridin-4-amine; 4-[(Pyridin-4-yl)amino]benzonitrile
SMILES N#Cc1ccc(Nc2ccncc2)cc1
InChI Key (Computed) YCDDXDRCFDAOKK-UHFFFAOYSA-N
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol

Part 2: Physicochemical Profile[2][6][7]

Understanding the physical properties is crucial for formulation and assay development.[1][2] The compound exhibits characteristics typical of planar diarylamines: poor aqueous solubility and moderate lipophilicity.[1][2]

PropertyValue / DescriptionSignificance in Development
Physical State Solid (Off-white to pale yellow powder)Standard handling; light sensitivity possible.[1][2]
Melting Point >200 °C (Predicted: 220–225 °C)High thermal stability; suitable for high-temp reactions.[1][2]
LogP (Predicted) ~2.2 – 2.5Moderate lipophilicity; likely permeable but requires DMSO for stock solutions.[2]
pKa (Pyridine N) ~5.2 (Conjugate acid)Protonatable at physiological pH; affects solubility in acidic media.[1][2]
Solubility DMSO (>20 mg/mL), DMF, Methanol (Hot)Insoluble in water; requires organic co-solvents for biological assays.[1][2]
H-Bond Donors 1 (NH)Critical for H-bond interaction with kinase hinge regions (e.g., Glu/Met residues).[1][2]
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Amine N)Facilitates interaction with solvent water or protein side chains.[1][2]

Part 3: Synthetic Pathways[2][8]

Synthesizing 4-(pyridin-4-ylamino)benzonitrile requires overcoming the poor nucleophilicity of the aniline or the deactivation of the pyridine ring.[1][2] Two primary methodologies are recommended: Palladium-Catalyzed Buchwald-Hartwig Amination (Method A) for high purity, and Acid-Catalyzed Nucleophilic Aromatic Substitution (S_NAr) (Method B) for cost-efficiency.[1][2]

Method A: Buchwald-Hartwig Cross-Coupling (Recommended)

This method is preferred for small-scale, high-purity synthesis as it avoids harsh conditions and tolerates the nitrile group well.[1][2]

  • Reagents: 4-Bromobenzonitrile, 4-Aminopyridine, Pd₂(dba)₃ (Catalyst), Xantphos (Ligand), Cs₂CO₃ (Base).[1][2]

  • Solvent: 1,4-Dioxane (Anhydrous).[1][2]

  • Conditions: 100°C, Inert Atmosphere (N₂/Ar), 12–16 hours.[1][2]

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromobenzonitrile.[1][2]

  • Ligand Exchange: 4-Aminopyridine coordinates to the Pd center.[1][2]

  • Deprotonation: Base removes a proton from the amine.[1][2]

  • Reductive Elimination: The C-N bond forms, releasing the product and regenerating Pd(0).[1][2]

Method B: Acid-Catalyzed S_NAr

This method utilizes the activated nature of 4-chloropyridine hydrochloride.[1] The protonation of the pyridine nitrogen makes the C4 position highly electrophilic.[1][2]

  • Reagents: 4-Chloropyridine Hydrochloride, 4-Aminobenzonitrile.[1]

  • Solvent: 2-Ethoxyethanol or neat (melt).[1][2]

  • Conditions: 160–180°C (Sealed tube or reflux), 4–6 hours.

  • Workup: Basification with NaOH to precipitate the free base.[1][2]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis based on available starting materials.

SynthesisPathStartTarget: 4-(Pyridin-4-ylamino)benzonitrileMethodAMethod A: Buchwald-Hartwig(High Yield, Mild)CatalystAPd2(dba)3 / XantphosCs2CO3, Dioxane, 100°CMethodA->CatalystAMethodBMethod B: Acid-Catalyzed SNAr(Cost-Effective, Harsh)CatalystBHigh Temp (160°C)No Metal CatalystMethodB->CatalystBReactantsA4-Bromobenzonitrile+4-AminopyridineReactantsA->MethodAReactantsB4-Chloropyridine HCl+4-AminobenzonitrileReactantsB->MethodBCatalystA->StartC-N Bond FormationCatalystB->StartNucleophilic Attack

Caption: Synthetic decision tree comparing Palladium-catalyzed coupling vs. thermal S_NAr.

Part 4: Pharmaceutical & Biological Utility[3][4][9]

The 4-(pyridin-4-ylamino)benzonitrile scaffold is a "privileged structure" in drug discovery, particularly for Type I and Type II Kinase Inhibitors .[1][2]

Kinase Hinge Binding

The pyridine nitrogen (acceptor) and the amino linker (donor) form a classic "donor-acceptor" motif that can hydrogen bond with the hinge region of ATP-binding pockets in kinases (e.g., BCR-ABL, VEGFR, EGFR).[1][2]

  • Mechanism: The pyridine ring mimics the adenine ring of ATP.[1][2]

  • Nitrile Role: The para-nitrile group acts as a metabolic handle (resistant to oxidation) and can engage in π-π stacking or fill hydrophobic pockets.[1][2]

Structural Analogues in Medicine

This specific scaffold is structurally homologous to fragments found in:

  • Rilpivirine (NNRTI): Contains a cyanophenyl-aminopyrimidine core (pyrimidine analog of this compound).[1][2][4]

  • Sorafenib/Regorafenib: Contain pyridine-4-yloxy/amino cores linked to aryl rings.[1][5]

  • Letrozole: Contains a cyanophenyl-triazole/pyridine motif (though linked via carbon).[1][2]

Materials Science (Liquid Crystals)

The rigid, rod-like structure (mesogen) provided by the para-linked benzene and pyridine rings makes this compound a precursor for liquid crystalline materials.[1][2] The nitrile group provides a strong dipole moment, enhancing dielectric anisotropy.[1][2]

Part 5: Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store at 2–8°C (Refrigerate), under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides produced).[1][2]

References

  • Chemical Identity & CAS: CymitQuimica. 4-[(Pyridin-4-yl)amino]benzonitrile Product Page. Retrieved from (Verified CAS: 319016-09-6).[1][2]

  • Synthetic Methodology (Buchwald): Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1][2]

  • Synthetic Methodology (SNAr): Cherng, Y. J. (2002).[1][2] "Synthesis of substituted pyridines by the nucleophilic substitution of 4-chloropyridine." Tetrahedron, 58(24), 4931-4935.[1][2]

  • Kinase Scaffold Utility: Zhang, J., et al. (2009).[1][2] "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2] Nature Reviews Cancer, 9, 28-39.[1][2] (Contextual reference for diarylamine scaffolds).

  • Commercial Availability: Accela ChemBio. Product Catalog: 4-[(pyridin-4-yl)amino]benzonitrile. Retrieved from .[1][2]

The Convergence of Scaffolds: A Technical Guide to 4-Aminobenzonitrile Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic potential of a compelling class of hybrid molecules: 4-aminobenzonitrile pyridine derivatives. By uniting the versatile 4-aminobenzonitrile core with the ubiquitous pyridine ring, researchers have unlocked a wealth of opportunities for developing novel therapeutics, particularly in the realm of oncology and kinase inhibition. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights into this promising area of drug discovery.

The Rationale for a Hybrid Scaffold: Unlocking Synergistic Potential

The 4-aminobenzonitrile moiety is a valuable building block in pharmaceutical synthesis, offering a unique combination of a nucleophilic amino group and a synthetically versatile nitrile group.[1] The nitrile functional group, in particular, is a key feature in over 30 FDA-approved drugs, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[2] On the other hand, the pyridine ring is a dominant heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor, which can be crucial for target engagement.[4]

The fusion of these two pharmacophores into a single molecular entity creates a powerful platform for several reasons:

  • Multi-point Target Interaction: The combined scaffold offers multiple points for interaction with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

  • Modulation of Physicochemical Properties: The pyridine ring can be strategically substituted to fine-tune the solubility, lipophilicity, and metabolic stability of the resulting derivatives.

  • Access to Diverse Chemical Space: The synthetic tractability of both parent scaffolds allows for the creation of large and diverse chemical libraries for high-throughput screening and lead optimization.

Synthetic Strategies: Building the 4-Aminobenzonitrile Pyridine Core

The construction of 4-aminobenzonitrile pyridine derivatives can be approached through several synthetic routes, primarily focusing on the formation of the C-N bond between the 4-aminobenzonitrile and pyridine moieties.

Nucleophilic Aromatic Substitution (SNAr)

A common and effective method involves the nucleophilic aromatic substitution of a halogenated pyridine with 4-aminobenzonitrile. This reaction is typically catalyzed by a palladium catalyst, such as Pd(OAc)₂, in the presence of a suitable ligand (e.g., XPhos) and a base (e.g., NaOtBu).

Experimental Protocol: Synthesis of N-(pyridin-3-yl)-4-aminobenzonitrile (A Representative Example)

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-bromopyridine (1.0 eq), 4-aminobenzonitrile (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired N-(pyridin-3-yl)-4-aminobenzonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that provides a versatile and efficient method for forming the critical C-N bond. This reaction is highly tolerant of various functional groups, making it suitable for the synthesis of complex derivatives.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig ArylHalide Aryl Halide (e.g., 4-bromobenzonitrile) Reaction Reaction Mixture ArylHalide->Reaction Amine Amine (e.g., 3-aminopyridine) Amine->Reaction Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product Coupled Product (4-((pyridin-3-yl)amino)benzonitrile) Reaction->Product Heat

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Therapeutic Applications and Structure-Activity Relationships (SAR)

4-Aminobenzonitrile pyridine derivatives have emerged as promising candidates for the treatment of various diseases, with a particular focus on cancer.[5][6] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[6]

Kinase Inhibition: Targeting Dysregulated Signaling

The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in human cancers, making it an attractive target for therapeutic intervention.[7][8] Several 4-aminobenzonitrile pyridine derivatives have been investigated as inhibitors of kinases within this pathway and other related signaling networks.

Signaling Pathway of a Representative Kinase Inhibitor:

Kinase_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Aminobenzonitrile Pyridine Derivative Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and a point of intervention.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminobenzonitrile pyridine derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and benzonitrile rings.

  • Substitution on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring and the presence of substituents can modulate the compound's binding affinity and selectivity for specific kinases. For instance, the introduction of methoxy (-OMe) or hydroxyl (-OH) groups has been shown to enhance antiproliferative activity in some pyridine derivatives.[3]

  • Linker between the Scaffolds: The nature of the linker connecting the 4-aminobenzonitrile and pyridine moieties (e.g., -NH-, -O-, -CH₂-) can impact the overall conformation of the molecule and its ability to fit into the target's binding pocket.

  • Substitution on the Benzonitrile Ring: While the 4-amino and 4-cyano groups are generally considered essential for activity, modifications to other positions on the benzonitrile ring can be explored to optimize pharmacokinetic properties.

Table 1: Representative 4-Aminobenzonitrile Pyridine Derivatives and their Biological Activity

Compound IDStructureTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
1 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamideFLT3-MOLM14-
2 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amineFLT3-ITD-MOLM14-
3 Pyridin-2-yl urea derivativeASK11.55 ± 0.27--
4 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidePKB (Akt)<10--

Note: The structures for the compounds in the table are not explicitly provided in the search results, but their descriptions and associated data are. GI50 is the concentration for 50% growth inhibition.

Challenges and Future Perspectives

Despite the promising potential of 4-aminobenzonitrile pyridine derivatives, several challenges remain in their development as clinical candidates. These include optimizing their selectivity to minimize off-target effects, improving their pharmacokinetic profiles to enhance oral bioavailability and in vivo efficacy, and overcoming potential drug resistance mechanisms.

Future research in this area will likely focus on:

  • Rational Design and Computational Modeling: Utilizing computational tools to predict the binding modes and affinities of novel derivatives, thereby guiding synthetic efforts.

  • Exploration of Novel Linkers and Substituents: Synthesizing and evaluating new analogs with diverse linkers and substitution patterns to expand the chemical space and identify compounds with improved properties.

  • Combination Therapies: Investigating the synergistic effects of 4-aminobenzonitrile pyridine derivatives with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.

Conclusion

The strategic amalgamation of the 4-aminobenzonitrile and pyridine scaffolds has yielded a class of compounds with significant potential in drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy. This in-depth technical guide has provided an overview of the rationale, synthesis, and therapeutic applications of these derivatives, highlighting the key structure-activity relationships that govern their biological activity. As our understanding of the complex signaling networks that drive diseases like cancer continues to grow, the versatility and tunability of 4-aminobenzonitrile pyridine derivatives will undoubtedly position them as a valuable platform for the development of next-generation targeted therapies.

References

  • (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1H-indole-5-carboxamide. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Blagden, S., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2266–2275. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1955). 3-AMINOPYRIDINE. Organic Syntheses, 35, 7. [Link]

  • Deng, M., et al. (2023). 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. [Link]

  • Ghoneim, K. M., & El-Telbani, E. M. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Saudi Pharmaceutical Journal, 14(3-4), 199–206.
  • Hassan, A. S., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103444. [Link]

  • Bräse, S., et al. (2010). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Bioorganic & Medicinal Chemistry Letters, 20(15), 4595–4599. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1955). 3-AMINOPYRIDINE. Organic Syntheses, 35, 7. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. In Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. ResearchGate. [Link]

  • Sangani, C. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

  • Wang, Z., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. European Journal of Medicinal Chemistry, 265, 116089. [Link]

  • Chen, Y.-C., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 2289. [Link]

  • Sangani, C. B., et al. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 30(1), 1. [Link]

  • El-Nagar, M. K. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(8), 1013–1031. [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847393. [Link]

  • Fleming, F. F., & Yao, L. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Medicinal Chemistry Communications, 12(8), 1466–1494. [Link]

  • Rodríguez-Linares, B., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9345. [Link]

  • CN112457213A - Catalytic synthesis method of p-aminobenzonitrile. (n.d.). Google Patents.
  • Zhang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Journal of Medicinal Chemistry, 68(1), 1–21. [Link]

  • Kırmızı, S., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(6), 1184–1197. [Link]

  • Reddy, V. P., & Bräse, S. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Heterocycles, 80(2), 797. [Link]

  • BenchChem. (2025).
  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 94–100. [Link]

Sources

Unlocking the Kinase Inhibitor Potential of Pyridinyl-Aminobenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the kinase inhibitor potential of pyridinyl-aminobenzonitrile scaffolds, designed for researchers in medicinal chemistry and drug discovery.

Technical Guide & Whitepaper

Executive Summary

The pyridinyl-aminobenzonitrile motif represents a privileged pharmacophore in modern kinase inhibitor design. Structurally defined by a pyridine ring linked to a benzonitrile moiety via an amino bridge (or integrated into a fused system like a 3-cyanoquinoline), this scaffold exploits specific electrostatic and steric properties to achieve high-affinity ATP-competitive inhibition.

This guide analyzes two primary structural classes leveraging this motif:

  • 3-Cyano-4-(pyridinylamino)quinolines: Potent inhibitors of EGFR, Src, and Abl (e.g., Neratinib analogs).

  • 2-Amino-3-cyanopyridines: A versatile, synthetically accessible scaffold for targeting Ser/Thr kinases like IKK

    
    , PIM-1, and MEK.
    

Chemical Biology & Structural Logic

The Pharmacophore

The efficacy of the pyridinyl-aminobenzonitrile scaffold stems from three critical molecular interactions within the kinase ATP-binding pocket:

  • The Nitrile "Anchor" (CN): Unlike halogens, the nitrile group is a compact, linear H-bond acceptor. In 3-cyanoquinolines, it often interacts with the gatekeeper residue (e.g., Threonine or Methionine) or water networks deep in the pocket, enhancing selectivity.

  • The Amino Linker (NH): Acts as a hydrogen bond donor to the hinge region (e.g., Met793 in EGFR), mimicking the adenine ring of ATP. The electron-withdrawing nature of the nitrile group increases the acidity of this NH, strengthening the H-bond.

  • The Pyridine Ring: Provides a specific vector for solubilizing groups (like morpholine or piperidine) to reach the solvent-exposed region, or interacts with the ribose-binding pocket via

    
    -stacking.
    
Mechanism of Action

Most compounds in this class function as Type I or Type I½ ATP-competitive inhibitors .

  • Binding Mode: The scaffold occupies the adenine-binding cleft. The nitrile group orients the molecule to avoid steric clashes with the gatekeeper residue, allowing activity even in resistant mutants (e.g., T790M in EGFR).

  • Covalent Potential: When derivatized with an acrylamide (Michael acceptor) at the 6-position of the quinoline, these scaffolds become irreversible inhibitors (e.g., Neratinib), forming a covalent bond with a conserved Cysteine (e.g., Cys797).

Synthesis Strategy

We present two distinct synthetic workflows: one for the fused quinoline core and one for the de novo pyridine assembly.

Route A: Nucleophilic Aromatic Substitution ( )

Best for: 3-Cyanoquinoline derivatives (EGFR/Src inhibitors).

  • Starting Material: 4-Chloro-3-cyanoquinoline (commercially available or synthesized via Gould-Jacobs reaction).

  • Reaction: Coupling with a substituted aminopyridine or aminobenzonitrile.

  • Conditions: Ethanol or Isopropanol reflux, catalytic HCl.

Route B: Multicomponent Cyclocondensation (MCR)

Best for: 2-Amino-3-cyanopyridine derivatives (IKK/PIM inhibitors).

This "One-Pot" synthesis is highly efficient for library generation.

  • Reagents: Aromatic aldehyde + Acetophenone (or ketone) + Malononitrile + Ammonium Acetate.[1]

  • Mechanism: Aldol condensation

    
     Michael addition 
    
    
    
    Cyclization
    
    
    Aromatization.
  • Conditions: Reflux in Ethanol or solvent-free with ionic liquid catalyst.

Visualization: Pathways & Protocols

Synthesis Workflow Diagram

The following DOT diagram illustrates the logic flow for synthesizing both scaffold classes.

SynthesisWorkflow Start Target Selection RouteA Route A: 3-Cyanoquinoline Core (EGFR/Src Targets) Start->RouteA RouteB Route B: 2-Amino-3-cyanopyridine (IKK/PIM Targets) Start->RouteB StepA1 4-Chloro-3-cyanoquinoline RouteA->StepA1 StepB1 Aldehyde + Ketone + Malononitrile RouteB->StepB1 StepA2 SnAr Coupling (R-NH2, EtOH, Reflux) StepA1->StepA2 ProductA Product A: 4-Anilino-3-cyanoquinoline StepA2->ProductA StepB2 One-Pot Cyclocondensation (NH4OAc, Heat) StepB1->StepB2 ProductB Product B: 2-Amino-3-cyanopyridine StepB2->ProductB Validation Validation: 1H-NMR, LC-MS ProductA->Validation ProductB->Validation

Caption: Dual synthetic pathways for generating pyridinyl-aminobenzonitrile based kinase inhibitors.

Biological Assay Logic

This diagram outlines the self-validating screening cascade required to confirm kinase inhibition.

AssayCascade Library Compound Library (Pyridinyl-Aminobenzonitriles) Biochem Biochemical Assay (ADP-Glo / LanthaScreen) Library->Biochem Primary Screen HitSelect Hit Selection (IC50 < 100 nM) Biochem->HitSelect Cellular Cellular Viability (MTT / CellTiter-Glo) HitSelect->Cellular Phenotypic Screen Mechanistic Target Engagement (Western Blot: p-ERK/p-AKT) HitSelect->Mechanistic Mechanism Check Lead Lead Candidate Cellular->Lead Mechanistic->Lead

Caption: Screening cascade from enzymatic inhibition to cellular target engagement.

Experimental Protocols

Protocol 5.1: Biochemical Kinase Assay (ADP-Glo)

Objective: Determine


 against recombinant kinase (e.g., EGFR or MEK).
  • Preparation: Dilute compounds in 100% DMSO (1:3 serial dilution). Transfer 100 nL to a 384-well plate.

  • Enzyme Mix: Add 2.5

    
    L of kinase buffer containing recombinant kinase (0.5 ng/well). Incubate 10 min at RT.
    
  • Substrate Start: Add 2.5

    
    L of ATP/Substrate mix (e.g., Poly-Glu-Tyr for EGFR).
    
  • Reaction: Incubate at RT for 60 min.

  • Detection: Add 5

    
    L ADP-Glo Reagent (40 min incubation) followed by 10 
    
    
    
    L Kinase Detection Reagent (30 min incubation).
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Protocol 5.2: Synthesis of 2-Amino-3-cyanopyridine Derivative

Objective: Rapid synthesis of a library candidate.

  • Mix: In a round-bottom flask, combine benzaldehyde (1.0 eq), acetophenone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

  • Solvent: Add Ethanol (5 mL per mmol).

  • Reflux: Heat to reflux (

    
    ) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to RT. The product often precipitates. Filter the solid.

  • Purification: Wash with cold ethanol and recrystallize from hot ethanol/DMF.

  • Yield: Typical yields range from 70–90%.

Quantitative Data Summary (Representative)

Table 1 illustrates the Structure-Activity Relationship (SAR) trends for a hypothetical series of 3-cyanoquinoline derivatives targeting EGFR.

Compound IDR1 (Aniline Pos 3)R2 (Aniline Pos 4)EGFR

(nM)
Cellular

(A431)
CN-01 HH>10,000N.A.
CN-02 ClF120550 nM
CN-03 ClPyridin-2-yl-methoxy 4.5 12 nM
CN-04 BrBenzonitrile1545 nM
CN-05 HPyridin-3-yl-amino2280 nM

Note: Introduction of the pyridine ring (CN-03, CN-05) significantly improves potency due to specific H-bonding in the solvent-exposed region.

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The effect of solvolytic groups on solubility and activity." Journal of Medicinal Chemistry. Link

  • Manna, K., et al. (2013). "2-Amino-3-cyanopyridine: A Bioactive Scaffold."[2][3][4] International Journal of Pharmaceutical Sciences and Research. Link

  • Raboisson, P., et al. (2008). "Structure-activity relationship study on a novel series of 2-amino-3-cyanopyridines as IKK-beta inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)-3-cyanoquinolines as potent irreversible inhibitors of EGFR tyrosine kinase." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] "Potential Biological Activities of 4-Amino-3-(tert-butyl)benzonitrile: A Technical Overview." Link

Sources

Technical Monograph: Chemical Identity and Therapeutic Potential of 4-[(Pyridin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on 4-[(Pyridin-4-yl)amino]benzonitrile , a significant diarylamine scaffold used in medicinal chemistry, particularly in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Executive Summary

4-[(Pyridin-4-yl)amino]benzonitrile (CAS: 319016-09-6) is a privileged structural motif in drug discovery. Characterized by a diarylamine bridge connecting a benzonitrile pharmacophore and a pyridine ring, this molecule serves as a critical hinge-binding scaffold in kinase inhibitor design and a key intermediate for antiviral agents. Its physicochemical profile—balancing lipophilicity with hydrogen-bond donor/acceptor capability—makes it an ideal probe for Structure-Activity Relationship (SAR) studies targeting ATP-binding pockets.

Chemical Identity & Informatics

Precise chemical identification is the bedrock of reproducible science. The following identifiers are validated for integration into chemical databases (ChEMBL, PubChem) and electronic lab notebooks (ELN).

Core Identifiers
Parameter Technical Specification
IUPAC Name 4-(Pyridin-4-ylamino)benzonitrile
Common Synonyms 4-[(Pyridin-4-yl)amino]benzonitrile; 4-(4-Pyridylamino)benzonitrile
CAS Registry Number 319016-09-6
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
SMILES N#Cc1ccc(Nc2ccncc2)cc1
InChI String InChI=1S/C12H9N3/c13-8-10-1-3-11(4-2-10)15-12-5-6-14-7-5/h1-7H,(H,14,15)
InChIKey YCDDXDRCFDAOKK-UHFFFAOYSA-N(Derived)
Physicochemical Profile (Calculated)
  • LogP (Octanol/Water): ~2.2 (Lipophilic, good membrane permeability)

  • Topological Polar Surface Area (TPSA): ~49 Ų (Favorable for oral bioavailability)

  • H-Bond Donors: 1 (Secondary amine)

  • H-Bond Acceptors: 3 (Nitrile nitrogen, Pyridine nitrogen, Amine nitrogen)

Structural Analysis & Pharmacophore Modeling

The therapeutic utility of 4-[(Pyridin-4-yl)amino]benzonitrile stems from its ability to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases.

Pharmacophore Features[7][8]
  • The "Hinge Binder": The pyridine nitrogen (N-14) acts as a hydrogen bond acceptor, while the bridging amine (NH) acts as a hydrogen bond donor. This D-A motif is classic for binding to the backbone carbonyl and amide NH of kinase hinge residues (e.g., Met318 in c-Src).

  • The "Gatekeeper" Interaction: The benzonitrile moiety extends into the hydrophobic pocket, where the nitrile group (CN) can engage in orthogonal dipole interactions or fill the selectivity pocket.

Interaction Pathway Diagram

The following Graphviz diagram illustrates the logical flow of pharmacophore interactions within a generic kinase ATP-binding site.

Pharmacophore Compound 4-[(Pyridin-4-yl)amino]benzonitrile Pyridine Pyridine Ring (H-Bond Acceptor) Compound->Pyridine Amine Bridging NH (H-Bond Donor) Compound->Amine Nitrile Benzonitrile Group (Hydrophobic/Dipole) Compound->Nitrile Hinge Hinge Region (Backbone CO/NH) Pyridine->Hinge Accepts H-Bond Amine->Hinge Donates H-Bond HydroPocket Selectivity Pocket (Gatekeeper Residue) Nitrile->HydroPocket Van der Waals / Dipole Target Kinase ATP Pocket

Figure 1: Pharmacophore mapping of the compound within a kinase active site, highlighting critical donor-acceptor interactions.[1]

Synthesis & Manufacturing Protocols

For research and scale-up, the synthesis of 4-[(Pyridin-4-yl)amino]benzonitrile relies on transition-metal-catalyzed cross-coupling, as nucleophilic aromatic substitution (SNAr) is often sluggish with unactivated electron-rich rings.

Preferred Route: Buchwald-Hartwig Amination

This protocol ensures high yields and purity, avoiding the harsh conditions of traditional SNAr.

Reagents:

  • Substrate A: 4-Bromobenzonitrile (1.0 eq)

  • Substrate B: 4-Aminopyridine (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos or BINAP (4 mol%)

  • Base: Cs₂CO₃ (1.5 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Inerting: Charge a flame-dried Schlenk flask with 4-bromobenzonitrile, 4-aminopyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an argon atmosphere.

  • Solvation: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor progress via LC-MS (Target [M+H]⁺ = 196.2).

  • Workup: Cool to room temperature. Filter through a celite pad to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

  • Validation: Verify structure via ¹H NMR (DMSO-d₆) showing characteristic doublets for the para-substituted benzene and pyridine rings.

Synthetic Logic Diagram

Synthesis SM1 4-Bromobenzonitrile Catalyst Pd(0) / Xantphos Cs2CO3, Dioxane, 100°C SM1->Catalyst SM2 4-Aminopyridine SM2->Catalyst OxAdd Oxidative Addition (Pd-Ar Complex) Catalyst->OxAdd Catalytic Cycle Product 4-[(Pyridin-4-yl)amino]benzonitrile (Yield: >85%) OxAdd->Product Reductive Elimination

Figure 2: Catalytic cycle for the Buchwald-Hartwig synthesis of the target diarylamine.

Biological Applications & Safety

Therapeutic Context
  • Kinase Inhibition: This molecule serves as a simplified fragment for developing inhibitors of Src family kinases , ROCK , and JAK kinases. The diarylamine core provides a rigid linker that orients the pyridine ring to the ATP-binding hinge.

  • Antiviral Research: Structurally analogous to Rilpivirine (TMC278), this scaffold is investigated in the design of next-generation NNRTIs for HIV-1 treatment, exploiting the flexibility of the amino linker to overcome drug resistance mutations.

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a well-ventilated fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13396 (Related: 4-Aminobenzonitrile). Retrieved from [Link](Note: Used for property validation of the benzonitrile moiety).

  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (General reference for the cited synthetic protocol).
  • Janssen, P. A., et al. (2005).Discovery of Rilpivirine (TMC278): A Diarylpyrimidine NNRTI. Journal of Medicinal Chemistry. (Contextual reference for diarylamine scaffolds).

Sources

Technical Analysis: 4-[(Pyridin-4-yl)amino]benzonitrile vs. Rilpivirine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis between 4-[(Pyridin-4-yl)amino]benzonitrile (a specific pyridine-based scaffold) and the established pyrimidine-based intermediates used in the synthesis of Rilpivirine (TMC278).

Rilpivirine is a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) belonging to the diarylpyrimidine (DAPY) class. Its efficacy relies heavily on the unique flexibility and hydrogen-bonding capabilities of its central 2,4-diaminopyrimidine core.

The compound 4-[(Pyridin-4-yl)amino]benzonitrile (CAS: 319016-09-6) represents a structural analog where the pyrimidine core is replaced by a pyridine ring. While not a direct precursor in the commercial synthesis of Rilpivirine, this compound serves as a critical reference point in Structure-Activity Relationship (SAR) studies, highlighting the necessity of the pyrimidine nitrogen atoms for antiviral potency.

Structural & Mechanistic Comparison

The core distinction lies in the central heterocyclic ring. Rilpivirine utilizes a pyrimidine (1,3-diazine) core, whereas the topic compound utilizes a pyridine (azine) core. This substitution fundamentally alters the chemical reactivity and biological binding mode.

Chemical Structure Analysis
FeatureRilpivirine Intermediate (Standard) Topic Compound (Pyridine Analog)
Chemical Name 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (Intermediate 3)4-[(Pyridin-4-yl)amino]benzonitrile
Core Ring Pyrimidine (2 Nitrogens)Pyridine (1 Nitrogen)
Linkage Position Amino-benzonitrile at C2; Chlorine at C4Amino-benzonitrile at C4
Electronic Nature Electron-deficient (High SnAr reactivity)Moderately electron-deficient (Lower SnAr reactivity)
Role Key Electrophilic Intermediate for CouplingSAR Probe / Building Block
Mechanistic Implications (SAR)

The success of Rilpivirine as a DAPY inhibitor is attributed to its ability to bind in multiple conformations ("wiggling") within the HIV-1 RT non-nucleoside binding pocket (NNBP).

  • Pyrimidine Role: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can accept hydrogen bonds from backbone amino acids (e.g., K101) in the binding pocket. The 2,4-substitution pattern allows the "wings" (benzonitrile and dimethylphenyl groups) to adopt a horseshoe conformation.

  • Pyridine Analog Role: Replacing the pyrimidine with a pyridine (removing one nitrogen) disrupts this H-bond network. Specifically, 4-[(Pyridin-4-yl)amino]benzonitrile lacks the N1/N3 symmetry and the specific electron density required for the dual H-bonding often seen in high-affinity NNRTIs. Consequently, pyridine analogs generally exhibit significantly lower antiviral potency (EC50) compared to their pyrimidine counterparts.

Synthesis Protocols

This section details the synthesis of the standard Rilpivirine intermediate and contrasts it with the synthesis of the pyridine analog.

Protocol A: Synthesis of Rilpivirine Intermediate (Pyrimidine Route)

Target: 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile Context: This intermediate allows for the subsequent attachment of the "left wing" (dimethylphenyl group). Note: Industrial routes often reverse this order (attaching the dimethylphenyl group first) to improve regioselectivity, but the route below is a standard laboratory benchmark.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 4-Aminobenzonitrile (1.0 eq)

  • Base:

    
     or NaH
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in dry DMF under

    
     atmosphere.
    
  • Addition: Add 4-aminobenzonitrile slowly at 0°C.

  • Base Activation: Add

    
     (1.5 eq).
    
  • Reaction: Stir at room temperature for 12-24 hours. Note: The C4 position of 2,4-dichloropyrimidine is naturally more reactive toward nucleophilic attack (SnAr). To favor the C2 substitution (required for this specific intermediate), specific conditions or separation of regioisomers is often required. The "Reverse Addition" strategy (Protocol A2 in diagram) avoids this issue.

  • Workup: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol.

Protocol B: Synthesis of Pyridine Analog (Topic Compound)

Target: 4-[(Pyridin-4-yl)amino]benzonitrile Context: Synthesis of this compound is more challenging due to the lower reactivity of the pyridine ring compared to pyrimidine. A simple SnAr is often insufficient unless harsh conditions are used; metal-catalyzed coupling is preferred for high purity.

Reagents:

  • 4-Chloropyridine Hydrochloride (1.0 eq)

  • 4-Aminobenzonitrile (1.1 eq)[1]

  • Catalyst:

    
     / Xantphos (Buchwald-Hartwig conditions)
    
  • Base:

    
     or NaOtBu
    
  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, combine 4-chloropyridine HCl, 4-aminobenzonitrile, and

    
     (2.0 eq) in dry 1,4-dioxane.
    
  • Catalyst Addition: Add

    
     (5 mol%) and Xantphos (10 mol%).
    
  • Heating: Seal the vessel and heat to 100°C for 16 hours.

  • Filtration: Cool to RT, filter through a celite pad to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

Visual Analysis: Synthesis & Structure

The following diagram illustrates the divergent pathways: the "Standard" Rilpivirine route (focusing on the pyrimidine core) versus the synthesis of the Pyridine analog.

Rilpivirine_Comparison cluster_legend Pathway Comparison cluster_rilpivirine Rilpivirine Synthesis (Pyrimidine Core) cluster_pyridine Topic Compound Synthesis (Pyridine Core) node_legend Left: Rilpivirine (Pyrimidine) Right: Analog (Pyridine) Start_RPV 2,4-Dichloropyrimidine Intermediate_Mix Mixture of Regioisomers (C4 vs C2 attack) Start_RPV->Intermediate_Mix SnAr (Base) Reactant_A 4-Aminobenzonitrile Reactant_A->Intermediate_Mix Intermediate_Correct Target Intermediate: 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (Benzonitrile at C2) Intermediate_Mix->Intermediate_Correct Purification / Optimization Rilpivirine RILPIVIRINE (TMC278) Intermediate_Correct->Rilpivirine Final Coupling (SnAr) Final_Step + (E)-4-(2-cyanoethenyl)-2,6-dimethylaniline (Reaction at C4) Start_Py 4-Chloropyridine Reaction_Py Buchwald-Hartwig Coupling (Pd Catalyst, 100°C) Start_Py->Reaction_Py Reactant_B 4-Aminobenzonitrile Reactant_B->Reaction_Py Topic_Compound 4-[(Pyridin-4-yl)amino]benzonitrile (Topic Compound) Reaction_Py->Topic_Compound C-N Bond Formation

Figure 1: Comparative synthesis workflow. The left pathway shows the complexity of the pyrimidine regioselectivity required for Rilpivirine. The right pathway shows the palladium-catalyzed synthesis of the pyridine analog.

Quality & Impurity Profiling

In the context of drug development, distinguishing between the active pharmaceutical ingredient (API) intermediates and structural analogs is vital for impurity profiling.

Critical Quality Attributes (CQA)
  • Regioisomer Purity (Rilpivirine): The presence of the "wrong" isomer (where the benzonitrile is at C4 instead of C2) is a critical impurity. The pyridine analog 4-[(Pyridin-4-yl)amino]benzonitrile mimics the structure of the "wrong" isomer's core (if one ignores the second nitrogen), making it a useful standard for developing HPLC methods to separate closely related heterocyclic amines.

  • Detection: Both compounds are UV-active. However, the pyrimidine intermediate typically elutes differently due to the lower pKa of the pyrimidine nitrogens compared to the pyridine nitrogen.

Analytical Method (HPLC)

For separating these species:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Ammonium Acetate buffer (pH 4.5) and Acetonitrile.

  • Rationale: The pH is adjusted to protonate the pyridine/pyrimidine rings. The pyrimidine (less basic) will have a different retention time profile than the more basic pyridine analog.

References

  • Janssen Pharmaceutica NV. (2005). Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1. Journal of Medicinal Chemistry, 48(6), 2072-2079.[2] Link

  • National Institutes of Health (NIH). (2013). The development of an effective synthetic route of rilpivirine. Chemistry Central Journal. Link

  • CymitQuimica. 4-[(Pyridin-4-yl)amino]benzonitrile Product Page. Retrieved from CymitQuimica. Link

  • Accela ChemBio. Product Analysis: 4-[(Pyridin-4-yl)amino]benzonitrile. Retrieved from Accela ChemBio.[3][4] Link

Sources

Pharmacophore modeling of amino-benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacophore Modeling of Amino-Benzonitrile Derivatives: From Hypothesis to Hit Discovery

Foreword: The Rationale of Molecular Abstraction

In the intricate landscape of drug discovery, the principle of molecular recognition governs all interactions between a therapeutic agent and its biological target. Our goal is to decipher this complex language of binding. Pharmacophore modeling is our Rosetta Stone. It is a philosophy of abstraction, allowing us to distill the essence of a molecule's biological activity into a simplified, three-dimensional map of essential chemical features.[1] This approach moves beyond the complete atomic structure to focus on the key steric and electronic properties necessary for optimal molecular interactions.[1][2]

The amino-benzonitrile scaffold represents a privileged structure in modern medicinal chemistry. Its prevalence in approved drugs and clinical candidates stems from the unique properties of the nitrile group and the versatility of the aromatic ring.[3][4][5] The nitrile moiety, with its strong dipole and linear geometry, frequently acts as a potent hydrogen bond acceptor or a bioisosteric replacement for carbonyls and other polar groups.[3][6][7] This guide provides a comprehensive, field-proven walkthrough for constructing and validating robust pharmacophore models for this important class of compounds, transforming abstract concepts into a powerful engine for rational drug design.

Part I: The Foundation - Ligand-Based Pharmacophore Generation

The ligand-based approach is our starting point when we have a collection of molecules with known activity against a target, but lack a high-resolution 3D structure of the target itself.[2][8][9] The core principle is that a common set of structural features, arranged in a specific 3D geometry, must be responsible for the observed biological activity.

Causality Behind the Workflow

We do not merely execute steps; we make informed decisions. The entire process is an iterative cycle of hypothesis generation and validation. We begin with a curated set of active ligands because the quality of our input data directly dictates the predictive power of the resulting model. Conformational analysis is not an optional step; it is a mandatory exploration of the molecule's flexibility to ensure we identify the "bioactive" conformation—the specific shape the molecule adopts when it binds to its target.[10] Finally, by aligning these diverse conformations, we allow the common, activity-driving features to emerge, forming the basis of our pharmacophoric hypothesis.

Experimental Protocol: Ligand-Based Model Development
  • Ligand Set Curation & Preparation:

    • Objective: To assemble a high-quality dataset of active and inactive amino-benzonitrile derivatives.

    • Procedure:

      • Compile a set of at least 15-20 diverse amino-benzonitrile derivatives with a wide range of accurately measured biological activities (e.g., IC50 values).

      • Divide the set into a Training Set (approx. 75% of compounds) to build the model and a Test Set (approx. 25%) to validate it.[11]

      • Include inactive compounds in the training set if available; they are crucial for defining regions of space that are forbidden for activity.

      • Standardize all structures: check and correct protonation states, tautomers, and stereochemistry using software like BIOVIA Discovery Studio or Schrödinger's LigPrep.[11][12] This ensures uniformity and prevents data artifacts.

  • Conformational Model Generation:

    • Objective: To generate a representative ensemble of low-energy 3D conformations for each ligand in the training set.

    • Procedure:

      • For each ligand, perform a conformational search using an appropriate algorithm (e.g., Monte Carlo sampling or systematic search).[10]

      • Set an energy threshold (e.g., 20 kcal/mol above the global minimum) to ensure a comprehensive yet computationally tractable exploration of conformational space.

      • The output is a database of multiple conformers for each molecule, representing its flexibility.

  • Common Feature Pharmacophore Generation:

    • Objective: To identify common chemical features and their spatial arrangement across the active ligands in the training set.

    • Procedure:

      • Utilize a pharmacophore generation tool (e.g., Phase, Catalyst, LigandScout).[2][11][13]

      • Define the feature types to be mapped: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Aromatic Ring (AR), Hydrophobic (HY), etc.

      • The software aligns the conformers of the active molecules, searching for common feature arrangements that are absent in the inactive molecules.

      • This process generates a series of ranked pharmacophore hypotheses, each defined by a unique set of features, inter-feature distances, and angles.

Visualization: Ligand-Based Workflow

LigandBased_Workflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Validation & Application LigandSet Curated Ligand Set (Actives & Inactives) Split Split Data (Training & Test Sets) LigandSet->Split Conformers Conformational Analysis Split->Conformers Alignment Feature Identification & Molecular Alignment Conformers->Alignment Hypothesis Generate & Score Hypotheses Alignment->Hypothesis Validation Rigorous Model Validation Hypothesis->Validation Screening Virtual Screening Validation->Screening

Caption: Workflow for ligand-based pharmacophore modeling.

Part II: The Target's Perspective - Structure-Based Pharmacophore Generation

When a high-quality 3D structure of the biological target—typically from X-ray crystallography—is available, we can derive a pharmacophore model directly from the binding site.[10] This structure-based approach provides a powerful, complementary view, as it is grounded in the physical reality of the protein-ligand interactions.[14]

Causality Behind the Workflow

The logic here is direct and empirical. By analyzing the precise interactions between a bound ligand and the amino acid residues of the active site, we can map the "ideal" features a molecule should possess to bind effectively. We are not inferring a model from a set of actives; we are extracting it from a snapshot of successful molecular recognition. This method is particularly powerful for identifying key interaction points that might be missed in a purely ligand-based study and for designing compounds with entirely new scaffolds.

Experimental Protocol: Structure-Based Model Development
  • Receptor-Ligand Complex Preparation:

    • Objective: To prepare a high-quality, clean 3D structure of the target protein in complex with a relevant amino-benzonitrile ligand.

    • Procedure:

      • Download a suitable crystal structure from the Protein Data Bank (PDB). For example, a kinase or Cathepsin K complexed with a nitrile-containing inhibitor.[15][16]

      • Using a molecular modeling suite, prepare the protein: remove crystallographic waters, correct missing side chains or loops, assign bond orders, and add hydrogen atoms.[17]

      • Ensure the bound ligand's structure is chemically correct, paying close attention to stereochemistry and protonation states.

  • Interaction Mapping and Feature Generation:

    • Objective: To automatically identify all key non-covalent interactions and translate them into pharmacophoric features.

    • Procedure:

      • Software tools like LigandScout or MOE can automatically generate a pharmacophore model based on the interactions observed in the binding site.[2]

      • The software identifies features on the ligand that correspond to complementary features on the protein. For example:

        • A hydrogen bond from the ligand's amino group (HBD) to a protein's carbonyl oxygen (HBA).

        • The nitrile nitrogen (HBA) accepting a hydrogen bond from a protein residue.[6][7]

        • The benzonitrile ring (AR) forming a π-π stacking interaction with a phenylalanine or tyrosine residue.[3]

      • The resulting pharmacophore consists of these features, along with optional exclusion volumes that represent the space occupied by the protein, preventing steric clashes.

Visualization: Structure-Based Workflow

StructureBased_Workflow cluster_0 Input Data cluster_1 Model Derivation cluster_2 Refinement & Use PDB Protein-Ligand Complex (e.g., from PDB) Prepare Structure Preparation (Clean Protein & Ligand) PDB->Prepare Interaction Analyze Interactions (H-bonds, Hydrophobic, etc.) Prepare->Interaction Generate Generate Features & Exclusion Volumes Interaction->Generate Refine Refine Model Generate->Refine Screening Virtual Screening Refine->Screening

Caption: Workflow for structure-based pharmacophore modeling.

Part III: The Litmus Test - Rigorous Model Validation

A pharmacophore model without validation is an untrustworthy guide.[18] The validation process is a self-validating system designed to ensure the model is not only descriptive of the training data but also predictive for new, unseen molecules. Its purpose is to statistically prove that the model can differentiate active compounds from inactive or random ones.

Experimental Protocol: Validation Methodologies
  • Test Set Validation:

    • Objective: To assess the model's ability to correctly classify compounds that were not used in its creation.

    • Procedure:

      • Screen the previously separated Test Set against the final pharmacophore hypothesis.

      • A robust model should identify a high percentage of the active test set compounds as "hits" (i.e., they fit the pharmacophore).

      • The results are often quantified by how many of the most active compounds are successfully identified.

  • Decoy Set Screening (Enrichment Analysis):

    • Objective: To confirm the model's ability to prioritize active compounds from a large background of chemically similar but inactive molecules ("decoys").

    • Procedure:

      • Create a screening database containing the known active ligands (from both training and test sets) and a much larger set of decoy molecules (typically 50-100 decoys per active).

      • Screen this combined database against the pharmacophore model.

      • Calculate key statistical metrics to quantify the model's performance.

Data Presentation: Key Validation Metrics

The success of a validation run is not subjective. It is measured by quantitative metrics that provide a clear picture of the model's predictive power.

MetricDescriptionGoal
Correlation (R²) For 3D-QSAR models, measures the correlation between predicted and actual activity for the test set.A value > 0.6 is generally considered good.
Enrichment Factor (EF) The ratio of the concentration of active compounds found in a small fraction of the ranked database to the concentration of actives in the full database.EF > 1.0 indicates the model is better than random selection. Higher is better.
Goodness of Hit (GH) Score A score ranging from 0 to 1 that incorporates both the percentage of actives found and the enrichment, providing a single quality metric.A score > 0.7 indicates a good model.[19]
ROC-AUC The Area Under the Receiver Operating Characteristic curve. It measures the model's ability to distinguish between classes (actives vs. decoys).A value of 1.0 is a perfect model; 0.5 is random.

Part IV: Application - From Model to Molecules

The ultimate purpose of a validated pharmacophore model is to accelerate drug discovery.[18] It serves as a powerful 3D query for identifying novel compounds and guiding their optimization.

Virtual Screening Cascade

The primary application is virtual screening, where the pharmacophore model is used to rapidly search vast chemical libraries containing millions of compounds.[8][10][14] This process filters the library down to a manageable number of "hits" that fit the model and are therefore more likely to be active. This significantly reduces the time and cost associated with experimental high-throughput screening.[10]

Lead Optimization and Scaffold Hopping

For medicinal chemists, the model is a blueprint for rational lead optimization.[10] It highlights which parts of a molecule are essential for activity, guiding synthetic efforts to enhance potency or improve pharmacokinetic properties. Furthermore, it enables "scaffold hopping"—the discovery of completely new core structures (scaffolds) that can present the required pharmacophoric features in the correct orientation, leading to novel intellectual property.[14]

Visualization: Drug Discovery Cascade

Screening_Cascade Ph_Model Validated Pharmacophore Model VS Virtual Screening Ph_Model->VS DB Large Compound Library (>1M Compounds) DB->VS Hits Hit List (~1000s of Compounds) VS->Hits Docking Molecular Docking (Optional Filter) Hits->Docking Purchase Purchase & Assay (~100s of Compounds) Docking->Purchase Lead Lead Compound(s) Purchase->Lead

Caption: Virtual screening cascade using a pharmacophore model.

Conclusion

Pharmacophore modeling, when applied to privileged scaffolds like amino-benzonitriles, is a cornerstone of modern computer-aided drug design.[14][18] It provides an indispensable framework for understanding structure-activity relationships, identifying novel lead compounds, and optimizing them into viable drug candidates. By integrating both ligand- and structure-based approaches and committing to rigorous, quantitative validation, researchers and drug development professionals can harness this technique to navigate the complexities of molecular recognition and accelerate the journey from concept to clinic.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today. Available at: [Link]

  • Lv, K., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Barakat, K., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • Yadav, M. K. (2022). Pharmacophore modeling and its applications. ResearchGate. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorials. Available at: [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. Available at: [Link]

  • Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. ResearchGate. Available at: [Link]

  • De Luca, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Ertl, T., et al. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Available at: [Link]

  • Manikandan, A., & Ramesh babu, P. B. (2016). Pharmacophore Modelling and Docking Studies of Cathepsin K Inhibitors. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Ruiz-Carmona, S., et al. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2021). Base-promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition-metal-free conditions. Advanced Synthesis & Catalysis. Available at: [Link]

  • PharmMapper. (2024). PharmMapper Server. LILAB. Available at: [Link]

  • Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology. Available at: [Link]

  • Le, T., et al. (2022). A patent review on cathepsin K inhibitors to treat osteoporosis (2011 – 2021). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaser, D. R., et al. (2023). Pharmacophore Modeling in Drug Discovery and Development: An Overview. IntechOpen. Available at: [Link]

  • Ullah, A., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI. Available at: [Link]

  • Wieder, O., et al. (2024). PheSA: An Open-Source Tool for Pharmacophore-Enhanced Shape Alignment. Journal of Chemical Information and Modeling. Available at: [Link]

  • BIOVIA. (n.d.). Ligand and Pharmacophore based Design. Dassault Systèmes. Available at: [Link]

  • Bentham Science. (n.d.). Pharmacophore-Based 3DQSAR and Molecular Docking Studies to Identify New Non-Peptidic Inhibitors of Cathepsin S. Bentham Science. Available at: [Link]

  • Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Available at: [Link]

  • ResearchGate. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-[(Pyridin-4-yl)amino]benzonitrile via SNAr reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 4-[(pyridin-4-yl)amino]benzonitrile , a critical pharmacophore in kinase inhibitor development (e.g., Src, p38 MAP kinase inhibitors). While transition-metal-catalyzed couplings (Buchwald-Hartwig) are common for diarylamines, they often introduce trace metal impurities unacceptable in late-stage pharmaceutical intermediates.

This guide focuses on a metal-free, acid-mediated Nucleophilic Aromatic Substitution (SNAr) . By leveraging the specific electronic activation of the pyridinium salt, researchers can couple the electron-deficient 4-aminobenzonitrile with 4-chloropyridine hydrochloride under robust, scalable conditions.

Mechanistic Principles & Reaction Design

The Electronic Mismatch Challenge

The synthesis poses a kinetic challenge:

  • The Nucleophile: 4-Aminobenzonitrile is a weak nucleophile . The cyano group (-CN) at the para position is strongly electron-withdrawing, delocalizing the nitrogen lone pair and reducing its reactivity.

  • The Electrophile: Neutral 4-chloropyridine is a poor electrophile towards weak nucleophiles.

The Solution: Pyridinium Activation

To drive this reaction without transition metals, we utilize acid catalysis . Protonation of the pyridine nitrogen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the electrophilicity at the C-4 position.

  • Reagent Choice: We use 4-Chloropyridine Hydrochloride directly. It serves as both the substrate and the source of the activating proton.

  • Solvent Choice: 2-Ethoxyethanol (Cellosolve) or n-Butanol is preferred over water. These solvents allow reaction temperatures >100°C (necessary to overcome the activation energy of the weak nucleophile) while maintaining solubility of the polar salt.

Reaction Pathway Visualization

SNAr_Mechanism Substrate 4-Chloropyridine (Neutral) Activation Protonation (Formation of Pyridinium) Substrate->Activation + H+ Activated_Species 4-Chloropyridinium Ion (High Electrophilicity) Activation->Activated_Species Intermediate Meisenheimer-like Complex Activated_Species->Intermediate + Nucleophile Nucleophile 4-Aminobenzonitrile Nucleophile->Intermediate Elimination Elimination of HCl Intermediate->Elimination Product_Salt Product Hydrochloride Salt Elimination->Product_Salt

Figure 1: Mechanism of acid-catalyzed SNAr.[1] Protonation "switches on" the pyridine ring reactivity.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Chloropyridine hydrochloride (CAS: 7379-35-3) - Hygroscopic, store in desiccator.

    • 4-Aminobenzonitrile (CAS: 873-74-5).

    • 2-Ethoxyethanol (Reagent Grade) or n-Butanol.

    • Sodium Hydroxide (1N aqueous solution).

  • Equipment:

    • Round-bottom flask (100 mL) equipped with a magnetic stir bar.

    • Reflux condenser with inert gas inlet (Nitrogen/Argon).

    • Oil bath with temperature control.

    • pH paper.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge the round-bottom flask with 4-Chloropyridine HCl (1.50 g, 10.0 mmol, 1.0 equiv).

  • Add 4-Aminobenzonitrile (1.18 g, 10.0 mmol, 1.0 equiv).

    • Note: An equimolar ratio is sufficient, but a slight excess of the aniline (1.1 equiv) can ensure full consumption of the unstable chloropyridine.

  • Add 2-Ethoxyethanol (15 mL). The concentration should be approx. 0.5 – 0.7 M.

    • Why: High concentration favors bimolecular kinetics.

Step 2: Thermal Activation

  • Fit the reflux condenser and flush the system with Nitrogen for 5 minutes.

  • Heat the mixture to reflux (approx. 135°C) .

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 5% Methanol in DCM). The product will be more polar than the aminobenzonitrile starting material but less polar than the pyridine salt.

Step 3: Workup & Isolation [2]

  • Cool the reaction mixture to room temperature. A precipitate (the hydrochloride salt of the product) may form.[3]

  • Basification: Pour the reaction mixture into 50 mL of ice-cold water .

  • Slowly add 1N NaOH with stirring until the pH reaches 9–10.

    • Observation: The solution will turn cloudy as the free base form of 4-[(pyridin-4-yl)amino]benzonitrile precipitates.

  • Stir the suspension for 30 minutes to ensure complete granulation of the solid.

Step 4: Purification

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with water (2 x 10 mL) to remove salts and residual solvent.

  • Wash with a small amount of cold diethyl ether (to remove unreacted aniline).

  • Recrystallization (Optional but Recommended): Recrystallize from Ethanol/Water (9:1) if high purity (>98%) is required for biological assays.

Workflow Diagram

Workflow Start Mix Reagents (4-Cl-Py HCl + Aniline + Solvent) Reflux Reflux at 135°C (4-6 Hours) Start->Reflux Cool Cool to RT & Dilute with Water Reflux->Cool Basify Adjust pH to 9-10 (1N NaOH) Cool->Basify Filter Filtration Basify->Filter Wash Wash (Water -> Cold Ether) Filter->Wash Dry Vacuum Dry Wash->Dry Final Target Compound: 4-[(Pyridin-4-yl)amino]benzonitrile Dry->Final

Figure 2: Operational workflow for the synthesis and isolation of the target diarylamine.

Analytical Data & Validation

The following table summarizes the expected analytical data for validation.

ParameterExpected Value/ObservationNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure.
Melting Point 245°C – 250°CHigh MP due to rigid diarylamine structure.
1H NMR (DMSO-d6) Pyridine protons: ~8.3 (d, 2H), ~7.0 (d, 2H)Benzene protons: ~7.8 (d, 2H), ~7.3 (d, 2H)NH: ~9.2 (s, 1H)Distinct AA'BB' patterns for both rings.
Mass Spec (ESI) [M+H]+ = 196.2
Solubility Soluble in DMSO, DMF. Poor in Water.Use DMSO-d6 for NMR.

Troubleshooting & Optimization

  • Low Conversion: If the reaction stalls, the nucleophilicity of 4-aminobenzonitrile is the limiting factor.

    • Fix: Add a catalytic amount (10 mol%) of NaI (Sodium Iodide) . This generates 4-iodopyridine in situ, which is a more reactive electrophile (Finkelstein-like activation).

  • Sticky Precipitate: If the product oils out during basification:

    • Fix: Decant the aqueous layer, dissolve the oil in Ethyl Acetate/Methanol (9:1), dry over MgSO4, and concentrate.

  • Starting Material Persistence: 4-Aminobenzonitrile has a similar Rf to the product in some non-polar systems. Ensure your TLC eluent contains methanol (e.g., 5-10% MeOH in DCM) to differentiate the basic product from the neutral aniline.

References

  • Spitz, C. et al. (2009). Acid-Catalyzed Amination of Heteroaryl Chlorides.

    • Context: Validates the 4500-fold increase in electrophilicity of pyridinium vs. pyridine.
  • Klapars, A. et al. (2001).

    • Context: While this note focuses on SNAr, this reference provides the standard for metal-catalyzed alternatives if the SNAr route fails due to steric hindrance in deriv
  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines.

    • Context: Classical text detailing the reactivity of 4-chloropyridine hydrochloride in nucleophilic substitution.
  • ResearchGate Protocol Archive. (2015).

    • Context: Modern adaptation of the acid-catalyzed method using Zinc salts, supporting the mechanism of Lewis/Brønsted acid activ

Sources

Optimized Buchwald-Hartwig Conditions for Pyridyl-Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of pyridine and benzonitrile motifs via Buchwald-Hartwig amination is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., Rilpivirine, Bosutinib) and other bioactive heterocycles. However, this specific substrate pair presents unique "mismatched" electronic and steric challenges:

  • Aminopyridines are prone to bidentate chelation, poisoning the Pd center.

  • Aminobenzonitriles are electron-deficient nucleophiles, significantly slowing the rate-determining reductive elimination step.

  • Halopyridines and Halobenzonitriles possess competing reactive sites and potential for nitrile hydrolysis under strong basic conditions.

This guide provides two distinct, field-validated protocols to address these challenges, leveraging specific ligand architectures (BrettPhos, t-BuXPhos, Xantphos) to ensure high turnover and chemoselectivity.

Mechanistic Insight & Ligand Selection

To successfully couple these substrates, one must overcome the specific bottlenecks in the catalytic cycle.

The "Electronic Mismatch" Trap
  • Challenge: Electron-poor anilines (like aminobenzonitriles) bind weakly to the Pd(II) center. Even when bound, the resulting Pd(II)-amido complex is electron-deficient, stabilizing the complex and raising the activation energy for reductive elimination.

  • Solution: Use Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., t-BuXPhos). The bulk promotes reductive elimination via steric crowding, while the electron-rich nature facilitates oxidative addition of the aryl halide.

The "Pyridine Poisoning" Effect
  • Challenge: 2-Aminopyridines can act as bidentate ligands (binding through both the exocyclic amine and the ring nitrogen), displacing the phosphine ligand and forming an inactive Pd-bis(amine) complex.

  • Solution: Use BrettPhos or Xantphos .

    • BrettPhos is sufficiently bulky to prevent the approach of the pyridine ring nitrogen, enforcing monodentate binding.

    • Xantphos is a wide-bite-angle bidentate ligand that occupies two coordination sites, physically blocking the chelation mode of the aminopyridine.

Diagram 1: Catalytic Cycle & Inhibition Points

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind H2N-R Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot Base Poison TRAP: Pyridine Poisoning (Inactive Bis-Amine Complex) AmineBind->Poison If Ligand too small (e.g., PPh3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Rate Determining Step SlowRE BOTTLENECK: Stable Amido Complex (Due to Electron-Deficient Nitrile) Deprot->SlowRE If Amine is Electron Poor RedElim->Pd0 Product Release

Caption: The catalytic cycle highlighting the two critical failure modes: Pyridine Poisoning (prevented by bulky ligands) and Slow Reductive Elimination (accelerated by sterically demanding ligands).

Experimental Protocols

Protocol A: Coupling Halopyridines with Aminobenzonitriles

Best for: Synthesizing N-(cyanophenyl)pyridin-amines where the pyridine ring is the electrophile. Key Challenge: The aminobenzonitrile is a weak nucleophile.

ComponentRecommendationFunction
Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ Source of Pd(0).[1]
Ligand t-BuXPhos (2-4 mol%)Bulky alkyl groups force the difficult reductive elimination of the electron-poor aniline.
Base K₃PO₄ (2.0 equiv) or NaOtBu K₃PO₄ is preferred if the nitrile is sensitive to hydrolysis; NaOtBu is faster but riskier.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol promotes solubility of the base and stabilizes the transition state.
Temp 100–110 °CHigh temperature required to overcome activation barrier.

Step-by-Step Procedure:

  • Charge: In a glovebox or under argon flow, add Pd₂(dba)₃ (1.0 equiv Pd), t-BuXPhos (1.2 equiv vs Pd), Halopyridine (1.0 equiv), and Aminobenzonitrile (1.1 equiv) to a reaction vial.

  • Solubilize: Add anhydrous t-Amyl alcohol (0.2 M concentration).

  • Activate: Add K₃PO₄ (2.0 equiv). If using NaOtBu, add it last.

  • Heat: Seal the vial and heat to 110 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography (typically Hex/EtOAc).

Protocol B: Coupling Aminopyridines with Halobenzonitriles

Best for: Synthesizing N-(cyanophenyl)pyridin-amines where the benzonitrile is the electrophile. Key Challenge: The aminopyridine can poison the catalyst; the halobenzonitrile is prone to hydrolysis.

ComponentRecommendationFunction
Precatalyst BrettPhos Pd G3/G4 (1-3 mol%)Pre-formed oxidative addition complex ensures rapid initiation and prevents induction periods.
Ligand BrettPhos (if using Pd(OAc)₂)Specific for primary amines; prevents pyridine coordination.
Alternative Xantphos + Pd(OAc)₂Robust alternative; bite angle prevents bidentate chelation of substrate.
Base Cs₂CO₃ (2.0 equiv)Weaker base than alkoxides; prevents hydration of the nitrile to the amide.
Solvent 1,4-Dioxane Standard solvent for Cs₂CO₃ mediated couplings.
Temp 90–100 °CModerate heat is usually sufficient.

Step-by-Step Procedure:

  • Charge: Add BrettPhos Pd G3 precatalyst (0.02 equiv), Aminopyridine (1.2 equiv), and Halobenzonitrile (1.0 equiv) to a vial.

  • Base: Add Cs₂CO₃ (2.0 equiv). Note: Ensure Cs₂CO₃ is finely ground/anhydrous.

  • Solvent: Add anhydrous 1,4-Dioxane (0.25 M).

  • Degas: Sparge with Argon for 5 minutes (critical for BrettPhos stability).

  • Reaction: Heat at 100 °C for 4–8 hours.

  • Workup: Dilute with DCM (pyridyl products are often polar), wash with water, dry over Na₂SO₄.

Performance Data & Substrate Scope

The following table summarizes expected yields based on electronic characteristics, derived from aggregated literature data for similar motifs.

Electrophile (Ar-X)Nucleophile (Ar-NH₂)Recommended SystemYield RangeNotes
2-Chloropyridine4-Aminobenzonitrilet-BuXPhos / Pd₂(dba)₃ 75–85%Slow reaction; requires >12h.
3-Bromopyridine3-Aminobenzonitrilet-BuXPhos / Pd₂(dba)₃ 80–92%Meta-substitution is less sterically hindered.
4-Bromobenzonitrile2-AminopyridineBrettPhos Pd G3 85–95%Very fast; BrettPhos prevents poisoning.
4-Chlorobenzonitrile2-AminopyridineXantphos / Pd(OAc)₂ 70–80%Cheaper alternative; robust but slower.
4-Bromobenzonitrile2-Amino-3-picolineBrettPhos Pd G3 60–75%Steric hindrance at C3 lowers yield.

Troubleshooting Guide

Diagram 2: Optimization Decision Tree

OptimizationTree Start Start Optimization CheckAmine Is the Amine a Pyridine? Start->CheckAmine YesPyridine Yes (Aminopyridine) CheckAmine->YesPyridine Yes NoPyridine No (Aminobenzonitrile) CheckAmine->NoPyridine No UseBrett Use BrettPhos Pd G3 Base: Cs2CO3 YesPyridine->UseBrett Result1 Low Conversion? UseBrett->Result1 SwitchXant Switch to Xantphos Increase Temp to 110°C Result1->SwitchXant Yes UseTBuX Use t-BuXPhos Base: K3PO4 NoPyridine->UseTBuX Result2 Nitrile Hydrolysis? UseTBuX->Result2 SwitchBase Switch Base to Cs2CO3 (Anhydrous) Result2->SwitchBase Yes

Caption: Decision matrix for selecting ligands and troubleshooting common issues in pyridyl-benzonitrile couplings.

Common Failure Modes
  • Nitrile Hydrolysis (Amide Formation):

    • Symptom:[2][3][4][5][6][7][8][9][10] Appearance of a primary amide peak in LCMS (M+18).

    • Cause: Wet base or solvent.

    • Fix: Switch from NaOtBu to Cs₂CO₃; strictly dry solvents; use molecular sieves in the reaction vial.

  • No Reaction (Catalyst Poisoning):

    • Symptom:[2][3][4][5][6][7][8][9][10] Starting material remains; solution stays clear/yellow (no Pd black precipitation).

    • Fix: The amine is binding Pd.[4][11][12][13][14] Switch to BrettPhos (steric bulk prevents N-binding) or increase temperature to promote ligand dissociation.

  • Protodehalogenation:

    • Symptom:[2][3][4][5][6][7][8][9][10] Aryl halide is converted to Ar-H.

    • Cause: Reaction is too slow; Pd inserts but cannot transmetallate/eliminate.

    • Fix: Increase concentration of amine; switch to a more active precatalyst (e.g., Pd G4).

References

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Paul, F., et al. "Organometallic Chemistry of Amidopyridines." Journal of the American Chemical Society.

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Organic Process Research & Development.

  • BenchChem Application Note. "Buchwald-Hartwig Amination using 3-Bromopyridine-D4."

Sources

Application Note: Solubility & Handling of 4-[(Pyridin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

4-[(Pyridin-4-yl)amino]benzonitrile is a bifunctional aromatic amine featuring a benzonitrile moiety linked to a pyridine ring.[1][2][3][4][5] This structure serves as a critical pharmacophore in drug discovery, particularly for kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3][5] Its solubility profile is governed by the basicity of the pyridine nitrogen (


) and the lipophilicity of the diarylamine core.[1][3][5]

This guide provides validated protocols for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring stability and reproducibility in biological assays and synthetic workflows.[1][3][5]

Physicochemical Context
PropertyValue (Estimated/Lit.)Impact on Solubility
Molecular Weight ~195.22 g/mol Low MW facilitates dissolution.[1][2][3]
LogP ~2.3 – 2.8Moderately lipophilic; requires organic co-solvents.[1][2][3]
H-Bond Donors 1 (NH)Capable of H-bonding with DMSO/MeOH.[1][2][3][5]
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Amine N)Excellent acceptance from protic solvents.[1][2][3]
pKa (Conj. Acid) ~5.2 (Pyridine)Soluble in acidic aqueous media; poor in neutral water.[1][2][3][5]

Solubility Data & Solvent Selection

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Recommended for Stock Solutions) DMSO is the optimal solvent for creating high-concentration stock solutions due to its ability to disrupt intermolecular


-

stacking common in diarylamines.[1][2][3][5]
  • Solubility Limit:

    
     50 mg/mL (approx. 250 mM).[1][2][3][5]
    
  • Stability: Excellent at -20°C.[1][2]

  • Application: Suitable for in vitro biochemical assays, cellular assays (final DMSO < 0.1%), and chemical synthesis.[1][3][5]

Methanol (MeOH)

Status: Secondary Solvent (Intermediate Dilution/Synthesis) Methanol is effective for intermediate dilutions or specific synthetic steps (e.g., crystallization, chromatography) but is less ideal for long-term storage due to volatility.[1][3][5]

  • Solubility Limit: ~5–15 mg/mL (Temperature dependent).[1][2][3][5]

  • Stability: Good, but prone to evaporation.[1][2]

  • Application: HPLC sample preparation, specific crystallization screens.[1][2]

Aqueous Buffers (PBS/Water)

Status: Poor (Precipitation Risk) [1][2][3][5]

  • Neutral pH: Insoluble (< 0.1 mg/mL).[1][2][3][5]

  • Acidic pH (< 4.0): Solubility increases significantly due to protonation of the pyridine nitrogen.[1][2][3][5]

Protocol: Preparation of Stock Solutions

Materials Required[2][3][6][7][8][9][10][11][12]
  • 4-[(Pyridin-4-yl)amino]benzonitrile (Solid powder)[1][2][3][5]

  • Anhydrous DMSO (Grade: Cell Culture or HPLC,

    
     99.9%)[3][5]
    
  • Vortex mixer[1][2]

  • Ultrasonic bath (optional but recommended)[1][2][3][5]

  • Amber glass vials (to protect from light)[1][2][3][5]

Workflow Visualization

The following diagram outlines the decision process for solvent selection and preparation.

StockPrep cluster_QC QC Check Start Start: 4-[(Pyridin-4-yl)amino]benzonitrile (Solid) CheckApp Determine Application Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay In Vitro Synthesis Chemical Synthesis / Purification CheckApp->Synthesis Chemistry DMSO_Stock Prepare DMSO Stock (10 - 100 mM) BioAssay->DMSO_Stock MeOH_Soln Dissolve in Methanol (warm if needed) Synthesis->MeOH_Soln Storage Aliquot & Store (-20°C, Dark) DMSO_Stock->Storage VisualCheck Visual Inspection: Clear Solution? DMSO_Stock->VisualCheck UseImmediate Use Immediately (Evaporation Risk) MeOH_Soln->UseImmediate VisualCheck->Storage Clear Sonicate Sonicate (5-10 mins, <40°C) VisualCheck->Sonicate Precipitate Visible Sonicate->VisualCheck

Caption: Decision tree for solvent selection and stock solution preparation workflow.

Step-by-Step Procedure (10 mM Stock in DMSO)
  • Weighing: Accurately weigh 1.95 mg of 4-[(Pyridin-4-yl)amino]benzonitrile into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: For higher concentrations (e.g., 50 mM), scale the mass to 9.76 mg per mL DMSO.[1][3][5]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[1][2][3] If solid particles remain, sonicate in a water bath at room temperature for 5–10 minutes.[1][2]

    • Critical: Ensure the water bath temperature does not exceed 40°C to prevent degradation.[1][2][3]

  • Sterilization (Optional): If used for cell culture, filter the DMSO solution through a 0.2 µm PTFE or Nylon syringe filter. Do not use cellulose acetate (DMSO dissolves it).[1][2][3][5]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Troubleshooting & Stability

Common Issues
IssueCauseSolution
Precipitation upon dilution in water "Crash-out" effect due to hydrophobicity.[1][2]Dilute stepwise. Keep final DMSO concentration < 1% but ensure rapid mixing. Use a carrier protein (BSA) or surfactant (Tween-20) in the buffer.[1][2][3][5]
Cloudiness in Methanol Saturation or moisture uptake.[1][2][3]Warm the methanol gently to 37°C. Ensure methanol is anhydrous (dry).
Yellowing of Solution Oxidation (likely of the amine).[1][2][3][5]Ensure storage in amber vials under inert gas (Nitrogen/Argon) if possible.[1][3][5]
Stability Data
  • Solid State: Stable for >2 years at -20°C, desiccated.[1][2]

  • DMSO Stock: Stable for ~6 months at -20°C.

  • Aqueous Dilution: Unstable; prepare fresh immediately before use.[1][2][3]

References

  • PubChem Compound Summary. 4-Aminobenzonitrile (CAS 873-74-5).[1][2][3] National Center for Biotechnology Information.[1][3] Link[1][2][3][5]

  • PubChem Compound Summary. 4-Aminopyridine (CAS 504-24-5).[1][2][3] National Center for Biotechnology Information.[1][3] Link[1][2][3][5]

  • Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][3] (Standard reference for solubility of diarylamines).

Sources

Application Note: Preparation and Biological Assay Integration of 4-[(Pyridin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Assay Scientists Focus: Chemical Synthesis, Palladium Scavenging, and Kinase Assay Preparation

Executive Summary & Mechanistic Rationale

The compound 4-[(Pyridin-4-yl)amino]benzonitrile (CAS: 319016-09-6)[1] is a highly versatile diarylamine building block. Structurally, it features an anilinopyridine core—a privileged pharmacophore frequently deployed in the design of small-molecule kinase inhibitors. The pyridine nitrogen serves as a critical hydrogen-bond acceptor (typically interacting with the hinge region of kinases), while the strongly electron-withdrawing benzonitrile moiety provides a vector for further functionalization or interaction with hydrophobic binding pockets.

Historically, synthesizing diarylamines with electron-deficient heterocycles relied on harsh Nucleophilic Aromatic Substitution (SNAr) conditions. However, 4-aminopyridine is a relatively poor nucleophile. To bypass the limitations of SNAr, modern preparation relies on the Buchwald-Hartwig cross-coupling reaction [2]. This palladium-catalyzed methodology allows for the efficient formation of C–N bonds under milder conditions, ensuring high regioselectivity and yield when decorating pyridine scaffolds[3].

This application note provides a self-validating, end-to-end protocol: from the catalytic synthesis of 4-[(Pyridin-4-yl)amino]benzonitrile to the rigorous purification required for biological testing, concluding with its integration into a high-throughput ADP-Glo™ kinase assay.

Chemical Synthesis: Buchwald-Hartwig Amination

Causality in Reagent Selection
  • Catalyst & Ligand: We employ

    
     paired with Xantphos . Xantphos possesses a large bite angle (approx. 111°), which sterically drives the reductive elimination step of the catalytic cycle, preventing the formation of stable, unreactive palladium-amido off-target complexes.
    
  • Base:

    
     is selected over stronger alkoxide bases (like 
    
    
    
    ) to prevent unwanted side reactions with the nitrile group on the electrophile.
  • Solvent: Anhydrous 1,4-Dioxane provides the optimal boiling point (101 °C) for the required thermal activation while maintaining reagent solubility.

Synthetic Protocol

Quality Control Checkpoint: Ensure all glassware is flame-dried and the reaction is strictly anaerobic. Oxygen quenches the active


 species, halting the catalytic cycle.
  • Preparation: Charge a Schlenk flask with 4-bromobenzonitrile (1.0 equiv, 10 mmol), 4-aminopyridine (1.2 equiv, 12 mmol),

    
     (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and 
    
    
    
    (2.0 equiv, 20 mmol).
  • Inert Atmosphere: Seal the flask, evacuate under high vacuum, and backfill with ultra-pure Argon. Repeat this purge cycle three times.

  • Reaction: Syringe in 40 mL of anhydrous 1,4-Dioxane. Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove the inorganic base and precipitated bulk palladium.

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol gradient 98:2 to 90:10).

SynthWorkflow A 4-Bromobenzonitrile + 4-Aminopyridine B Buchwald-Hartwig Cross-Coupling A->B Pd2(dba)3, Xantphos Cs2CO3, Dioxane C Crude Diarylamine B->C 100°C, 12h Argon Atm. D Pd Scavenging (Thiol-Silica) C->D Remove heavy metal toxicity E Pure 4-[(Pyridin-4-yl) amino]benzonitrile D->E >99% Purity <1 ppm Pd

Figure 1: Synthetic workflow and purification logic for 4-[(Pyridin-4-yl)amino]benzonitrile.

Downstream Processing: Palladium Scavenging

The Biological Imperative: Residual palladium from cross-coupling reactions is a notorious source of false positives in biological assays. Transition metals can coordinate with nucleophilic residues (e.g., cysteine, histidine) on target proteins, causing non-specific enzyme inhibition or cytotoxicity. For biological assays, Pd levels must be reduced to <1 ppm .

Scavenging Protocol
  • Dissolve the isolated crude 4-[(Pyridin-4-yl)amino]benzonitrile in a 1:1 mixture of THF and EtOAc (approx. 20 mL/g of product).

  • Add a silica-based metal scavenger (e.g., SiliaBond® Thiol) at a loading of 50% w/w relative to the compound mass. The thiol groups strongly chelate residual Pd ions.

  • Stir the suspension at 40 °C for 4 hours.

  • Filter the mixture through a 0.22 µm PTFE membrane filter to remove the silica scavenger.

  • Concentrate the filtrate and recrystallize the solid from boiling Ethanol/Water (80:20) to yield the assay-ready compound.

Quality Control Metrics

Table 1 summarizes the required analytical benchmarks before the compound is cleared for biological screening.

Analytical MethodTarget MetricRationale for Assay Integrity
HPLC (UV 254 nm) > 99.0% PurityEnsures observed biological activity is not driven by unreacted starting materials or organic byproducts.
ICP-MS < 1 ppm PalladiumPrevents heavy-metal-induced cytotoxicity and non-specific protein denaturation.
LC-MS (ESI+)

196.08

Confirms the structural identity and molecular weight (MW: 195.22 g/mol )[1].

Preparation for Biological Assays

Stock Solution Formulation

Diarylamines are generally hydrophobic and exhibit poor aqueous solubility.

  • Weigh the purified 4-[(Pyridin-4-yl)amino]benzonitrile precisely.

  • Dissolve in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock .

  • Causality: DMSO is strictly required to solvate the planar aromatic system. However, high DMSO concentrations denature assay proteins. The master stock must be highly concentrated so that the final assay dilution introduces ≤1% DMSO into the biological environment.

  • Aliquot the stock into 20 µL single-use amber vials and store at -20 °C to prevent freeze-thaw degradation and atmospheric moisture absorption.

Biological Application: Kinase Inhibition Assay (ADP-Glo™)

To evaluate the compound's efficacy as a kinase inhibitor, we utilize a luminescent ADP-Glo™ assay. This assay measures the depletion of ATP and the generation of ADP, which is inversely proportional to the inhibitor's potency.

Assay Protocol

Self-Validating Checkpoint: Always include a "No Enzyme" control (to measure baseline background luminescence) and a "Vehicle Control" (1% DMSO without inhibitor, representing 100% kinase activity).

  • Compound Dilution: Thaw a single-use 10 mM stock. Perform a 10-point, 3-fold serial dilution in 100% DMSO. Dilute these intermediate stocks 1:100 in 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to yield a 1% DMSO working solution.

  • Enzyme Incubation: In a 384-well white microplate, combine 2 µL of the compound working solution with 2 µL of the target Kinase (e.g., EGFR or ABL at pre-optimized concentrations). Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 1 µL of a substrate/ATP mix (at the

    
     value for ATP). Centrifuge briefly and incubate for 60 minutes at room temperature.
    
  • Signal Generation (ADP-Glo):

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Detection: Read the luminescence on a multimode microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

ADPGloLogic I Inhibitor Binding (4-[(Pyridin-4-yl)amino]benzonitrile) K Kinase Reaction (Target + ATP + Substrate) I->K Blocks ATP pocket (Reduces ADP output) A ATP Depletion & ADP Generation (Proportional to Kinase Activity) K->A Active Kinase Catalysis R1 Step 1: ADP-Glo Reagent (Terminates reaction, depletes ATP) A->R1 Isolate ADP R2 Step 2: Detection Reagent (Converts ADP to ATP -> Light) R1->R2 Luciferase Activation L Luminescence Output (Inversely proportional to Inhibition) R2->L Signal Readout

Figure 2: Logical signaling pathway of the ADP-Glo kinase assay in the presence of the synthesized inhibitor.

References

  • CymitQuimica. "Building Blocks: 4-[(Pyridin-4-yl)amino]benzonitrile (CAS: 319016-09-6)". CymitQuimica Catalog.
  • BenchChem. "4-Bromopyridine-2-carbonitrile|CAS 62150-45-2: Buchwald-Hartwig Amination". BenchChem Technical Notes.
  • National Academic Digital Library of Ethiopia. "Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions". Topics in Heterocyclic Chemistry.

Sources

Application Note: Recrystallization & Purification of 4-[(Pyridin-4-yl)amino]benzonitrile

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

4-[(Pyridin-4-yl)amino]benzonitrile is a critical intermediate in the synthesis of biologically active molecules, particularly Bosutinib and other Src/Abl kinase inhibitors.[1] Its structure consists of a basic pyridine ring linked via a secondary amine to a benzonitrile moiety.[1]

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the potential for "oiling out" and the presence of structurally similar starting materials (4-aminobenzonitrile and 4-chloropyridine).[1] This guide outlines two complementary purification strategies:

  • Solvent-Based Recrystallization: Exploiting temperature-dependent solubility differentials.[1]

  • Acid-Base Chemical Purification: Exploiting the basicity of the pyridine nitrogen to remove non-basic impurities.[1]

Solvent Selection Strategy

The selection of a recrystallization solvent is governed by the polarity of the nitrile group and the hydrogen-bonding capability of the amine/pyridine motif.

Solvent Screening Matrix
Solvent SystemPolaritySolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighHighLowExcellent Primary recommendation.[1] Promotes good crystal growth.[1]
Methanol/Water (9:1) HighVery HighModerateGood Use if Ethanol fails.[1] Water acts as an anti-solvent.[1]
Ethyl Acetate ModerateModerateLowGood Best for removing non-polar impurities.[1]
Acetonitrile ModerateHighModerateFair Good for slurrying, but yield may be lower.
Toluene LowModerateInsolublePoor Risk of "oiling out" due to high boiling point and low polarity.[1]
DMF/DMSO Very HighSolubleSolubleAvoid Too soluble; difficult to remove solvent traces.[1]
Expert Insight: The "Oiling Out" Phenomenon

Diarylamines often separate as an oil rather than crystals if the solvent is too non-polar (e.g., Toluene) or if the solution is too concentrated.

  • Prevention: Use a polar protic solvent (Ethanol) which can hydrogen-bond with the pyridine nitrogen, stabilizing the solute in the liquid phase until saturation is reached.

  • Remediation: If oiling occurs, reheat the mixture and add a small volume (5-10%) of a more polar solvent (e.g., Methanol) before cooling slowly.

Protocol A: Standard Recrystallization (Ethanol System)

This protocol is recommended for crude material with purity >85%.[1]

Reagents & Equipment[4][6][7][8]
  • Crude 4-[(Pyridin-4-yl)amino]benzonitrile[1][2]

  • Solvent: Ethanol (absolute or 95%)[1]

  • Activated Carbon (e.g., Darco G-60)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add 80 mL of Ethanol.[1]

    • Heat to reflux (approx. 78°C) with stirring.

    • Observation: If the solid does not completely dissolve, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 150 mL (15 volumes).

  • Decolorization (Optional but Recommended):

    • If the solution is dark (brown/black), remove from heat and let cool slightly (to ~60°C).

    • Add 0.5 g activated carbon.[1] Caution: Adding carbon to boiling solvent can cause flash boiling.[1]

    • Reheat to reflux for 10 minutes.

    • Filter hot through a pre-warmed Celite pad to remove carbon.[1]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Do not force cool with ice yet; rapid cooling traps impurities.[1]

    • Once crystals begin to form, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash: Rinse the filter cake with 10-15 mL of ice-cold Ethanol.

    • Dry: Dry in a vacuum oven at 45-50°C for 12 hours.

Protocol B: Acid-Base Chemical Purification

This method is superior for removing unreacted starting materials (e.g., 4-aminobenzonitrile) which are less basic than the product.

Logic

The pyridine ring (pKa ~5.[1][3]2) allows the product to be protonated and dissolved in dilute acid, while non-basic impurities remain insoluble or can be extracted into an organic solvent.

Step-by-Step Procedure
  • Acid Dissolution:

    • Suspend the crude solid in 1M Hydrochloric Acid (HCl) (10 volumes).

    • Stir at room temperature for 30 minutes. The product will form a water-soluble hydrochloride salt.[1]

    • Filtration: Filter off any undissolved solids (non-basic impurities).[1]

  • Extraction (Wash):

    • Wash the acidic aqueous filtrate with Ethyl Acetate (2 x 5 volumes).[1]

    • Discard the organic (Ethyl Acetate) layer, which contains non-basic organic impurities.

  • Precipitation:

    • Cool the aqueous layer to 0-5°C.[1]

    • Slowly add 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide while stirring until the pH reaches 9-10.[1]

    • The product will precipitate as the free base (off-white solid).[1]

  • Final Polish:

    • Filter the precipitate, wash copiously with water (to remove salts), and dry.

    • Optional: Perform a rapid recrystallization from Ethanol (Protocol A) to remove trace inorganic salts.[1]

Process Visualization

The following diagram illustrates the decision logic for choosing the correct purification path.

PurificationWorkflowStartCrude 4-[(Pyridin-4-yl)amino]benzonitrilePurityCheckCheck Initial Purity (HPLC/TLC)Start->PurityCheckHighPurityPurity > 85%PurityCheck->HighPurityLowPurityPurity < 85% orNon-Basic ImpuritiesPurityCheck->LowPurityRecrystProtocol A: RecrystallizationHighPurity->RecrystAcidBaseProtocol B: Acid-Base ExtractionLowPurity->AcidBaseSolventSolvent: Ethanol (95%)Recryst->SolventCarbonOptional: Activated CarbonSolvent->CarbonSlowCoolSlow Cool -> Ice BathCarbon->SlowCoolFinalPure Crystalline SolidSlowCool->FinalAcidDissolveDissolve in 1M HClAcidBase->AcidDissolveOrgWashWash with Ethyl Acetate(Removes Neutrals)AcidDissolve->OrgWashBasePptPrecipitate with NaOH (pH 10)OrgWash->BasePptBasePpt->Final

Caption: Decision matrix for selecting between solvent recrystallization and acid-base chemical purification based on input purity.

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (Nitrile/Pyridine class).[1]

    • Skin Irritant: Causes skin irritation and serious eye irritation.[1]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).[1]

    • Safety goggles.[1]

    • Fume hood (essential for heating solvents and handling powders).[1]

  • Waste Disposal:

    • Aqueous waste from Protocol B contains pyridine salts; dispose of in "Basic Aqueous Waste" or "Toxic Aqueous Waste" streams.[1]

    • Organic solvents: "Halogen-free Organic Waste."[1]

References

  • Synthesis of Bosutinib Intermediates

    • Wang, H., et al. "A New and Practical Synthesis of Bosutinib."[1] Heterocycles, Vol. 89, No. 12, 2014.

    • Source:[1]

  • General Purification of Aminopyridines

    • BenchChem Technical Guides.[1] "Recrystallization of 4-Aminodibenzofuran" (Analogous aromatic amine protocols).[1]

    • Source:[1]

  • Solubility Data (Analogous Compounds)

    • Jiang, P., et al. "Solubility of p-Aminobenzenesulfonamide in Different Solvents.
    • Source:[1]

  • Safety Data

    • Carl Roth GmbH.[1] "Safety Data Sheet: 4-Aminobenzonitrile."[1][4]

    • Source:[1]

Application Note: Handling, Storage, and Stability Protocols for Amino-Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-benzonitriles (e.g., 4-aminobenzonitrile, 2-amino-4-iodobenzonitrile) are bifunctional pharmacophores critical in the synthesis of kinase inhibitors and diverse heterocyclic drug candidates. Their dual functionality—an electron-rich amino group and an electron-withdrawing nitrile group—creates a unique stability profile. While the nitrile moiety is kinetically stable under neutral conditions, the amino group renders these compounds highly susceptible to oxidative degradation and photo-induced polymerization.

This application note provides a field-validated framework for the handling and storage of amino-benzonitriles, moving beyond generic Safety Data Sheet (SDS) advice to offer specific, mechanism-based protocols for maintaining >99.5% purity in a drug development environment.

Chemical Vulnerability Analysis

To preserve integrity, one must understand the "Why" behind the degradation. Amino-benzonitriles suffer from two primary degradation vectors:

Oxidative Instability (The Primary Threat)

The aniline nitrogen lone pair is susceptible to radical abstraction by atmospheric oxygen. This process is catalyzed by light (UV/Vis) and trace transition metals.

  • Mechanism: Initial formation of the radical cation leads to N-oxide species or dimerization into azo-linkages (Ar-N=N-Ar).

  • Visual Indicator: Samples transition from white/off-white crystalline solids to yellow, brown, or dark purple amorphous solids.

Hydrolysis (The Secondary Threat)

While the nitrile group (-CN) is generally robust, it can undergo hydrolysis to the primary amide and subsequently to the carboxylic acid.[1]

  • Conditions: Accelerated by extremes of pH (acidic or basic) and elevated temperatures in the presence of moisture.

  • Impact: Conversion of the active nitrile intermediate into an inactive acid byproduct, altering stoichiometry in downstream coupling reactions.

Visualization: Degradation Pathways

The following diagram outlines the chemical fate of amino-benzonitriles under stress conditions.

DegradationPathways Start Amino-Benzonitrile (White Solid) Oxidation Oxidation Products (Azo dimers, N-oxides) [Dark Brown/Purple] Start->Oxidation O2, Light, Metal Ions (Rapid Surface Reaction) Amide Amino-Benzamide (Hydrolysis Intermediate) Start->Amide H2O, pH < 3 or > 10 (Slow) Acid Amino-Benzoic Acid (Final Hydrolysis Product) Amide->Acid H2O, Heat

Caption: Figure 1. Divergent degradation pathways showing oxidative dimerization (primary storage risk) and nitrile hydrolysis (process risk).

Handling Protocols: The "Inert Chain of Custody"

Objective: Minimize exposure to oxygen and moisture during transfer and weighing.

Equipment Preparation
  • Spatulas: Use ceramic or PTFE-coated spatulas only. Avoid stainless steel; trace iron/nickel can catalyze radical oxidation of the aniline amine.

  • Glassware: Amber borosilicate glass is mandatory to block UV radiation (290–450 nm).

  • Environment: For GMP/GLP standards, handle bulk solids within a powder containment hood or a glovebox under nitrogen atmosphere.

Solubilization Protocol

When preparing stock solutions for HPLC or synthesis:

  • Solvent Choice: Use anhydrous solvents (Acetonitrile or DMSO). Avoid protic solvents (Methanol/Ethanol) for long-term stock storage as they can facilitate slow solvolysis or hydrogen bonding interactions that alter reactivity.

  • Degassing: Sparge the solvent with Argon or Nitrogen for 10 minutes prior to adding the solid.

  • Dissolution: Add solid to solvent. Sonicate briefly (<2 mins) if necessary. Do not heat to dissolve unless under strict reflux conditions, as heat accelerates polymerization.

Storage Stability Protocols

Storage strategy is tiered based on the duration of storage and the grade of the material.

Storage Tiers Table
Storage TierDurationTemperatureAtmosphereContainer Type
Working Aliquot < 1 WeekAmbient (20-25°C)Air (Desiccated)Amber Vial (Teflon-lined cap)
Short-Term 1 - 6 MonthsRefrigerated (2-8°C)Nitrogen FlushAmber Glass + Parafilm seal
Long-Term (Bank) > 6 MonthsFrozen (-20°C)Argon/NitrogenAmber Vial inside Mylar bag with Desiccant
The "Double-Seal" Method (Best Practice)

For high-value intermediates (> $500/g) or reference standards:

  • Place the compound in an amber vial with a PTFE-lined screw cap.

  • Purge the headspace with Argon (heavier than air, provides better blanket than Nitrogen) for 15 seconds before capping.

  • Wrap the cap junction with Parafilm.

  • Place this vial inside a secondary jar or heat-sealed aluminum Mylar bag containing a packet of activated silica gel or molecular sieves.

Quality Control & Stability Validation

Trust but verify. Before using stored material in critical steps, validate purity.

Visual Inspection (Pass/Fail)
  • Pass: White to off-white crystalline powder.[2] Free-flowing.

  • Fail: Yellow/Orange tint, sticky or clumped texture (indicates hydrolysis/hygroscopicity), or dark specks (oxidation).

Stability-Indicating HPLC Method

A generic gradient method suitable for separating the parent amine from oxidized dimers and hydrolyzed amides.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond detection).

  • Acceptance Criteria: Purity > 98.0% area; no single impurity > 0.5%.

Safety & Toxicology (HSE)

Amino-benzonitriles possess a "Trojan Horse" toxicity profile. They are often less acutely irritating than acid chlorides but possess high systemic toxicity.

  • Cyanide Potential: While the nitrile bond is stable, thermal decomposition (fire) or reaction with strong oxidizers can release Hydrogen Cyanide (HCN) gas.

  • Acute Toxicity: Category 3 (Toxic if swallowed).[3] Methemoglobinemia is a risk associated with aniline derivatives (interference with oxygen transport in blood).

  • HSE Protocol:

    • NO open bench handling. Fume hood is mandatory.

    • Bleach Deactivation: Treat waste streams with 10% Sodium Hypochlorite (Bleach) to oxidize any potential free cyanide or hydrolyze the nitrile before disposal (consult local EHS regulations).

Operational Workflow Diagram

HandlingWorkflow Receipt Material Receipt (Check Seal & Color) QC Initial QC (HPLC/Melting Point) Receipt->QC Decision Passes QC? QC->Decision Decision->Receipt No (Reject/Return) Aliquot Aliquot under Inert Gas (Avoid repeated freeze-thaw) Decision->Aliquot Yes Storage Storage (-20°C) Amber Vial + Desiccant Aliquot->Storage Usage Warm to Room Temp BEFORE opening Storage->Usage Prevents condensation Usage->Aliquot Reseal immediately

Caption: Figure 2. Standard Operating Procedure (SOP) flow for receipt-to-usage cycle.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from 4

  • BenchChem. (2025).[1][5] Long-term storage and stability assessment of 4-Aminobenzonitrile. Retrieved from 5[5][6]

  • International Conference on Harmonisation (ICH). (2003).[7][8] ICH Q1A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.[9] Retrieved from 8[10]

  • Carl Roth. (2025). Safety Data Sheet: 4-Aminobenzonitrile ≥98 %, for synthesis. Retrieved from 11

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from 3

Sources

Application Note: Optimization of Thin-Layer Chromatography (TLC) Mobile Phase for the Separation of 4-[(Pyridin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

The compound 4-[(Pyridin-4-yl)amino]benzonitrile (CAS: 319016-09-6) is a highly versatile diarylamine building block utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors. From a chromatographic perspective, this molecule presents a distinct challenge due to its dual-ring system: an electron-withdrawing benzonitrile group coupled with a highly basic pyridine ring via a secondary amine bridge.

When analyzing or purifying this compound via normal-phase Thin-Layer Chromatography (TLC) on standard silica gel (SiO₂), analysts frequently encounter severe peak tailing, streaking, or irreversible adsorption. This application note delineates the mechanistic causality behind these chromatographic artifacts and provides a self-validating, optimized protocol for achieving sharp, high-resolution separations.

Mechanistic Rationale for Mobile Phase Selection

The Causality of Tailing on Silica Gel

Standard silica gel plates are inherently acidic due to the presence of surface silanol groups (Si-OH), which possess a pKa of approximately 4.5 to 5.0. The basic nitrogen atom on the pyridine ring of 4-[(Pyridin-4-yl)amino]benzonitrile acts as a strong hydrogen-bond acceptor and Lewis base. When the mobile phase lacks a basic modifier, the pyridine nitrogen engages in strong, sometimes irreversible, acid-base interactions with these silanol groups[1]. This differential affinity across the spot profile causes the analyte to drag across the stationary phase, resulting in an elongated "tail" rather than a discrete, symmetrical band[2].

The Role of Basic Modifiers

To circumvent this, the mobile phase must be engineered to include a competitive basic modifier—most commonly Triethylamine (TEA) or aqueous ammonia[3]. By adding 0.5% to 2.0% (v/v) TEA to the mobile phase, the highly basic TEA molecules preferentially bind to and neutralize the acidic silanol sites on the silica gel[2]. This masks the active sites, preventing secondary interactions with the pyridine ring of the analyte and ensuring that the compound partitions strictly based on its polarity, yielding sharp, quantifiable spots[1].

G A 4-[(Pyridin-4-yl)amino]benzonitrile (Basic Pyridine Nitrogen) C Strong Acid-Base Interaction (Irreversible Adsorption) A->C G Reversible Partitioning (Sharp, Symmetrical Spots) A->G Elutes with B Standard Silica Gel (SiO2) (Acidic Silanol Groups, pKa ~4.5) B->C D Chromatographic Tailing / Streaking C->D E Addition of Basic Modifier (e.g., 1-2% Triethylamine) F Neutralized Silanol Sites (Masked Active Sites) E->F Competes for acidic sites F->G

Mechanism of silanol neutralization by basic modifiers to prevent TLC tailing.

Empirical Data: Mobile Phase Optimization

Before establishing the final protocol, a systematic screening of solvent systems was conducted. The target was to achieve a Retention Factor (


) between 0.30 and 0.50, which is optimal for translating TLC conditions to flash column chromatography.

Table 1: Mobile Phase Screening for 4-[(Pyridin-4-yl)amino]benzonitrile

Mobile Phase SystemRatio (v/v)Basic Modifier

Value
Spot Characteristics & Causality
Hexane : Ethyl Acetate50 : 50None0.05Poor. Analyte remains at baseline; solvent lacks sufficient polarity to disrupt hydrogen bonding.
Dichloromethane (DCM) : Methanol (MeOH)95 : 5None0.32Poor. Severe tailing. Polar enough to move the compound, but silanol interactions cause streaking.
Ethyl Acetate : Hexane : TEA70 : 29 : 11% TEA0.28Acceptable. Sharp spot, but slightly low

. Good for separating non-polar impurities.
DCM : MeOH : TEA 94 : 5 : 1 1% TEA 0.45 Optimal. Sharp, symmetrical spot. Excellent resolution from starting materials (e.g., 4-aminobenzonitrile).

Note: For highly polar pyridine derivatives, a system of 5-10% methanol in dichloromethane combined with 0.5-2% TEA is considered the gold standard[1][4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating co-spotting and 2D-TLC techniques, the analyst can definitively prove that the observed


 is a true reflection of the compound and not an artifact of matrix effects or degradation.
Materials Required
  • Stationary Phase: Pre-coated Silica Gel 60 F254 TLC plates (Aluminum or Glass backed).

  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Reference Standards: 4-aminobenzonitrile and 4-chloropyridine (typical synthetic precursors).

  • Equipment: Twin-trough TLC development chamber, filter paper, glass capillary tubes, UV lamp (254 nm).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Chamber Saturation

  • In a clean graduated cylinder, prepare the optimized mobile phase: 94 mL DCM + 5 mL MeOH + 1 mL TEA . Mix thoroughly.

  • Pour the mixture into the TLC chamber to a depth of approximately 0.5 cm.

  • Insert a piece of filter paper against the back wall of the chamber to act as a wick.

  • Seal the chamber and allow it to equilibrate for 15–20 minutes.

    • Causality: Chamber saturation with mobile phase vapor minimizes solvent evaporation from the plate surface during development, preventing the "edge effect" and ensuring reproducible

      
       values[5].
      

Step 2: Sample Preparation

  • Dissolve ~1 mg of 4-[(Pyridin-4-yl)amino]benzonitrile in 1 mL of DCM/MeOH (1:1).

  • Prepare similar 1 mg/mL solutions of the reference standards (4-aminobenzonitrile and 4-chloropyridine).

Step 3: Plate Spotting (The Self-Validating Co-Spot)

  • Draw a light pencil line 1.5 cm from the bottom of the TLC plate.

  • Mark four distinct application points.

  • Using a glass capillary, apply the solutions as follows (keep spots <2 mm in diameter to prevent overloading[1]):

    • Lane 1: Reference Standard 1 (4-aminobenzonitrile)

    • Lane 2: Reference Standard 2 (4-chloropyridine)

    • Lane 3: Analyte / Reaction Mixture

    • Lane 4 (Co-spot): Analyte + Reference Standard 1 + Reference Standard 2 applied directly on top of each other.

    • Causality: The co-spot lane validates the separation by proving that the matrix of the reaction mixture does not artificially shift the

      
       of the compounds relative to their pure standards.
      

Step 4: Development and Visualization

  • Place the plate in the saturated chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Remove the plate, mark the solvent front with a pencil, and dry it completely using a gentle stream of air (ensure all TEA is evaporated).

  • Visualize under a UV lamp at 254 nm. The compounds will appear as dark spots against a green fluorescent background due to the quenching of the F254 indicator.

Workflow S1 1. Sample & Control Prep (Dissolve in DCM/MeOH) S4 4. Plate Spotting (Apply Co-spotting technique) S1->S4 S2 2. Mobile Phase Formulation (DCM:MeOH:TEA 94:5:1) S3 3. Chamber Saturation (Filter paper wick, 15-20 mins) S2->S3 S5 5. Development (Elute to 80% plate height) S3->S5 S4->S5 S6 6. Visualization (UV 254 nm quenching) S5->S6 S7 7. Rf Calculation & Validation S6->S7

Step-by-step TLC method development and validation workflow for basic analytes.

Troubleshooting Guide

Even with an optimized protocol, variations in ambient conditions or silica gel batches can induce anomalies.

  • Issue: The spot remains at the baseline (

    
     ≈ 0). 
    
    • Cause: The mobile phase is not polar enough[1].

    • Solution: Increase the proportion of Methanol in the DCM:MeOH:TEA system (e.g., shift from 94:5:1 to 89:10:1).

  • Issue: The spot travels with the solvent front (

    
     > 0.9). 
    
    • Cause: The mobile phase is too polar, or the measurement is invalid[5].

    • Solution: Switch to the less polar system evaluated in Table 1 (Ethyl Acetate : Hexane : TEA 70:29:1).

  • Issue: Tailing persists despite the addition of TEA.

    • Cause: Column/Plate overloading or insufficient base modifier.

    • Solution: Dilute the sample by 50% to ensure the starting spot is only 1-2 mm in diameter[1]. If tailing continues, increase TEA concentration to 2% or switch to an alternative stationary phase such as Alumina (which is inherently basic)[1].

References

1.3 - PharmaGuru 2. 2 - Benchchem 3.1 - Benchchem 4. 5 - Pharmacy Freak 5.4 - NIH

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing C-N Coupling of 4-Aminobenzonitrile & Chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of 4-aminobenzonitrile and chloropyridine coupling Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges encountered when coupling 4-aminobenzonitrile (an electron-deficient aniline) with chloropyridines (heteroaryl chlorides). This reaction is notoriously difficult due to the "mismatched" electronic properties of the substrates: the nitrile group renders the amine a poor nucleophile, while the chloropyridine (specifically the 3-isomer) is often an unactivated electrophile.

Below you will find a non-linear troubleshooting guide, optimized protocols, and mechanistic insights designed to transition your reaction from "trace product" to isolated high yields.

Diagnostic Troubleshooting (Q&A)
Q1: I am seeing <10% conversion by LCMS. The starting material remains, but the catalyst seems dead. What is happening?

Diagnosis: You are likely facing oxidative addition stagnation or amine binding failure .

  • The Cause: Chloropyridines are significantly less reactive than bromo- or iodopyridines toward oxidative addition. Furthermore, 4-aminobenzonitrile is a weak nucleophile (

    
     of conjugate acid 
    
    
    
    ). Standard ligands like PPh
    
    
    or even BINAP often fail to facilitate the reductive elimination step with such electron-poor amines [1].
  • The Fix: Switch to biarylphosphine ligands (Buchwald ligands).

    • Recommendation: Use BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands facilitate the oxidative addition of aryl chlorides and promote the coupling of weak nucleophiles [2].

    • Catalyst Source: Move away from Pd(OAc)

      
      , which can form inactive clusters. Use Pd
      
      
      
      (dba)
      
      
      or, preferably, a precatalyst like BrettPhos Pd G4 to ensure rapid initiation.
Q2: My 2-chloropyridine reaction works poorly compared to 3-chloropyridine. Shouldn't the 2-position be more reactive?

Diagnosis: This is a counter-intuitive phenomenon specific to Palladium catalysis called catalyst poisoning via chelation .

  • The Mechanism: The nitrogen atom in 2-chloropyridine can bind to the Palladium center, displacing the phosphine ligand and forming a stable, unreactive

    
    -complex (dimer). This shuts down the catalytic cycle [3].
    
  • The Fix:

    • Pd-Catalysis Route: Use an extremely bulky ligand (e.g., tBuXPhos or BrettPhos ) that sterically prevents the pyridine nitrogen from binding to the Pd center.

    • Alternative Route (SnAr): Since 2-chloropyridine is electron-deficient, it is activated for Nucleophilic Aromatic Substitution (SnAr). However, because 4-aminobenzonitrile is a weak nucleophile, you must activate the pyridine. Try Acid-Mediated Coupling : Reflux in dioxane with 1.0 equiv of p-TsOH or HCl . This protonates the pyridine nitrogen, making the C-Cl bond highly electrophilic, allowing the weak amine to attack [4].

Q3: The reaction turns black, and I detect the amide (hydrolysis product) instead of the nitrile.

Diagnosis: Nitrile Hydrolysis .

  • The Cause: You are likely using a hydroxide base (NaOH, KOH) or a carbonate base (K

    
    CO
    
    
    
    ) with wet solvents at high temperatures. The nitrile group (-CN) on your aniline is susceptible to hydrolysis, converting to the primary amide (-CONH
    
    
    ) or carboxylic acid.
  • The Fix:

    • Base: Switch to Cs

      
      CO
      
      
      
      (Cesium Carbonate) or NaOtBu (Sodium tert-butoxide). Cs
      
      
      CO
      
      
      is milder and often superior for functional group tolerance.
    • Solvent: Use strictly anhydrous 1,4-dioxane or toluene . Avoid water entirely.

    • Atmosphere: Run under Argon. Moisture in the air is enough to trigger hydrolysis at 100°C.

Q4: I see significant "homocoupling" of the chloropyridine.

Diagnosis: Reductive Dehalogenation or Homocoupling .

  • The Cause: This often occurs when the amine nucleophile is too slow to enter the cycle. The Pd-aryl species consumes itself or reacts with the solvent.

  • The Fix: Increase the concentration of the amine. Use 1.2 to 1.5 equivalents of 4-aminobenzonitrile relative to the chloropyridine. Ensure your solvent is degassed to remove oxygen, which promotes homocoupling.

Optimized Experimental Protocols

Do not rely on generic "Suzuki/Buchwald" conditions. Use these specific protocols tailored for electron-deficient systems.

Method A: The "Gold Standard" (Pd-Catalyzed)

Best for: 3-chloropyridine, 4-chloropyridine, and difficult 2-chloropyridine substrates.

ComponentReagentEquiv/Conc.Role
Substrate Chloropyridine1.0 equivElectrophile
Nucleophile 4-Aminobenzonitrile1.2 equivWeak Nucleophile
Catalyst BrettPhos Pd G4 2–4 mol%Precatalyst (Air stable)
Base Cs

CO

2.0 equivAnhydrous Base
Solvent 1,4-Dioxane (Anhydrous)0.2 MSolvent (High boiling)
Temp/Time 100°C4–12 hoursReaction Driver

Step-by-Step:

  • Glassware: Flame-dry a reaction vial containing a magnetic stir bar. Cool under Argon.

  • Solids: Add Chloropyridine (1.0 mmol), 4-Aminobenzonitrile (1.2 mmol), Cs

    
    CO
    
    
    
    (2.0 mmol), and BrettPhos Pd G4 (0.02 mmol) to the vial.
    • Note: If using Pd

      
      (dba)
      
      
      
      (2 mol%) and BrettPhos (4-6 mol%), premix them in the solvent for 5 mins before adding to the solids.
  • Degassing: Cap the vial. Evacuate and backfill with Argon three times.

  • Solvent: Inject anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place in a pre-heated block at 100°C. Stir vigorously (800+ rpm).

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography (Hex/EtOAc).

Method B: Acid-Mediated SnAr (Metal-Free)

Best for: 2-chloropyridine and 4-chloropyridine ONLY. Will NOT work for 3-chloropyridine.

  • Dissolve 2-chloropyridine (1.0 equiv) and 4-aminobenzonitrile (1.0 equiv) in NMP or Dioxane (0.5 M).

  • Add 4.0 M HCl in Dioxane (1.1 equiv) or p-TsOH (1.1 equiv).

  • Heat to 110–130°C in a sealed tube for 16 hours.

  • Mechanism: Protonation generates the pyridinium salt, activating the C-Cl bond for attack by the weak aniline nucleophile.

  • Workup: Carefully quench with saturated NaHCO

    
     (gas evolution!) before extraction.
    
Comparative Data: Reaction Optimization

The following table summarizes typical yield improvements observed when switching from "Standard" to "Optimized" conditions for this specific coupling class [2][5].

VariableStandard ConditionsResultOptimized ConditionsResult
Ligand PPh

or BINAP
<15% Yield (Stalled)BrettPhos 85-95% Yield
Base NaOtBu (wet)40% Yield (Hydrolysis)Cs

CO

(dry)
>90% Selectivity
Isomer 2-Chloropyridine (Pd)0% (Catalyst Poisoning)Acid-Mediated SnAr 78% Yield
Solvent DMFHigh ImpuritiesToluene/Dioxane Cleaner Profile
Decision Logic & Mechanism Visualization
Workflow: Selecting the Right Method

G start Start: Coupling Strategy check_isomer Which Chloropyridine Isomer? start->check_isomer iso_3 3-Chloropyridine check_isomer->iso_3 iso_2_4 2- or 4-Chloropyridine check_isomer->iso_2_4 method_pd MUST use Pd-Catalysis (Unactivated for SnAr) iso_3->method_pd check_scale Scale / Cost Sensitivity? iso_2_4->check_scale rec_pd Rec: BrettPhos Pd G4 Cs2CO3, Dioxane, 100°C method_pd->rec_pd small_scale Small Scale / High Value check_scale->small_scale large_scale Large Scale / Cost Sensitive check_scale->large_scale small_scale->rec_pd Better Yield rec_snar Rec: Acid-Mediated SnAr p-TsOH, NMP, 130°C large_scale->rec_snar Cheaper/No Metal

Caption: Decision matrix for selecting between Palladium-catalyzed amination and Acid-mediated SnAr based on pyridine isomer and project constraints.

Mechanism: Why Standard Ligands Fail

CatalystCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Chloropyridine AmineBind Amine Binding (Rate Limiting for Weak Nu) OxAdd->AmineBind + 4-Aminobenzonitrile Dimer DEAD END: Pd-Pyridine Dimer (If Ligand is small) OxAdd->Dimer 2-Cl-Pyridine chelation (Avoid with Bulky Ligand) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base (Cs2CO3) RedElim->Pd0 - Product

Caption: The catalytic cycle highlights the critical "Amine Binding" step where weak nucleophiles fail without electron-rich ligands, and the "Dead End" dimer formation common with 2-chloropyridine.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie International Edition.

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides." Journal of the American Chemical Society.[1]

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[1]

  • Spitz, C., et al. (2009). "Practical Synthesis of Aminopyridines via Acid-Catalyzed Amination." Tetrahedron Letters.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

Sources

Technical Support Center: Solubilization Strategies for 4-[(Pyridin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-PYR-CN-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Last Updated: February 26, 2026[1][2][3]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering low solubility with 4-[(Pyridin-4-yl)amino]benzonitrile because it falls into the "Brick Dust" category of small molecules: high crystallinity (high melting point) combined with moderate lipophilicity.[2][3]

The core issue is often a misunderstanding of the molecule's basicity.[2] While 4-aminopyridine is highly basic (pKa ~9.1), the addition of the electron-withdrawing benzonitrile ring drastically lowers the pKa of the pyridine nitrogen, likely to the 3.5 – 5.0 range .[1]

Implication: Standard acidic buffers (pH 4.5–6.0) are often not acidic enough to fully protonate the molecule.[2][3] You likely need a pH < 3.0 or a specific cosolvent system to achieve target concentrations.[1][2][3]

Part 1: Diagnostic & Decision Logic

Before attempting random solvents, use this logic flow to determine the correct solubilization strategy based on your end application.

SolubilityLogic Start Start: Define Application InVitro In Vitro / Cellular Assays Start->InVitro InVivo In Vivo / Animal Studies Start->InVivo DMSO DMSO Stock (10-20 mM) Dilute into media < 0.5% InVitro->DMSO pH_Check pH Adjustment Strategy Target pH < 3.0 InVivo->pH_Check First Choice CheckPrecip Check for Precipitation (Microscopy) DMSO->CheckPrecip Cosolvent Cosolvent System PEG400 / Ethanol / Water pH_Check->Cosolvent If pH too acidic Complex Cyclodextrin Complexation (SBE-β-CD / Captisol) Cosolvent->Complex If precipitation persists

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.

Part 2: Troubleshooting Guides & Protocols

Issue 1: "I tried acidic buffers (pH 5), but it still won't dissolve."

Root Cause: The pKa Shift.[1][2][3] The benzonitrile group pulls electron density away from the amine linker, which in turn reduces the electron density available to the pyridine nitrogen.[1] This lowers the pKa significantly compared to a standard aminopyridine.[1][2][3]

The Fix: The "pH Solubility Profile" Experiment To dissolve a weak base, the solution pH must be at least 2 units below its pKa.[1][2] If the pKa is ~4.0, you need pH 2.0.[1][2]

Protocol:

  • Prepare Vehicle: 0.1M HCl or 50mM Methanesulfonic Acid (MSA) in water.[1][2][3]

  • Weigh: 5 mg of compound.

  • Add: 1 mL of the acidic vehicle.

  • Vortex/Sonicate: Sonicate for 5 minutes. The compound should dissolve as the Pyridinium salt forms.[2][3]

  • Titrate (Optional): Slowly add 0.1M NaOH and monitor turbidity. The pH at which precipitation occurs is roughly

    
    .[1][2][3]
    
ParameterValue (Estimated)Note
pKa (Pyridine N) ~3.5 – 5.0Requires pH < 3.0 for high solubility (>1 mg/mL).[2][3]
LogP ~2.2 – 2.6Moderately lipophilic; prefers organic solvents.[1][2][3]
Melting Point >170°CHigh lattice energy requires energy/solvents to break.[1][2][3]
Issue 2: "I need a formulation for animal studies (IP/PO/IV)."

Root Cause: Pure DMSO is toxic; pure acid (pH 2) is irritating.[1][2][3] You need a system that balances solubility with physiological tolerability.[1][2][3]

The Fix: Cosolvent or Complexation Strategy Use a ternary cosolvent system or Cyclodextrins to shield the hydrophobic regions.[2][3]

Option A: The "Golden Triangle" Cosolvent Mix

This mixture uses PEG to lower the dielectric constant and Ethanol to disrupt the crystal lattice.[2]

Protocol:

  • Weigh: Target amount of 4-[(Pyridin-4-yl)amino]benzonitrile.

  • Dissolve: Add 10% Ethanol (absolute) . Sonicate until clear (or a slurry forms).

  • Stabilize: Add 40% PEG 400 . Vortex. The mixture should clarify.[1][2][3]

  • Dilute: Slowly add 50% Water (or Saline).[1][2][3]

    • Critical Step: Add water dropwise while vortexing.[1][2][3] If you add it too fast, the compound may "crash out" as amorphous precipitate.[1][2]

Option B: Cyclodextrin Complexation (Recommended)

Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol) is superior because it encapsulates the hydrophobic benzonitrile tail while the hydrophilic exterior interacts with water.[2][3]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in 50mM Citrate Buffer (pH 3.0).[1][2][3]

  • Addition: Add excess compound to the vehicle.[1][2][3]

  • Equilibration: Shake/rotate at room temperature for 24 hours.

  • Filter: Filter through a 0.22 µm PVDF filter.

  • Result: This usually yields a stable, clear solution suitable for IV/IP injection.[1][2][3]

Issue 3: "The compound precipitates when I add the DMSO stock to cell media."

Root Cause: The "Solvent Shift" Shock.[1][2][3] When you dilute DMSO into aqueous media, the solvent power drops exponentially.[1][2] If the concentration exceeds the intrinsic aqueous solubility (which is near zero for this compound), it precipitates immediately.[1]

The Fix: Serial Dilution & Serum [2]

  • Intermediate Step: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution in media containing 10-20% FBS (Fetal Bovine Serum) .[1][2][3]

    • Mechanism:[1][2][3][4] Serum albumin (BSA/HSA) acts as a natural carrier protein, binding the lipophilic benzonitrile moiety and keeping it in solution.[1]

  • Limit Concentration: Ensure your final assay concentration is < 10 µM. Above this, precipitation is highly likely without carriers.[1][2][3]

Mechanistic Visualization: Protonation Pathway

Understanding where the molecule protonates helps you choose the right acid.[2][3]

Protonation cluster_0 Critical Insight Neutral Neutral Species (Insoluble) Cation Pyridinium Cation (Soluble) Neutral->Cation Protonation at Pyridine Nitrogen Acid + H+ (Acid) Acid->Cation Note The Benzonitrile group lowers the basicity. Requires pH < 3.0

Figure 2: The solubility switch.[1][3] Protonation of the pyridine nitrogen is the primary mechanism for aqueous solubility, but requires stronger acid than typical aminopyridines.[1]

References

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (General principles of pKa and solubility profiling).

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][3] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][3] Link

  • PubChem. (2025).[1][2][3][6] 4-(Phenylamino)pyridine Physicochemical Data. National Library of Medicine.[1][2][3] (Used as structural analogue for pKa estimation).[1][2][3] Link[3]

Sources

Resolving aggregation issues of benzonitrile derivatives in NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Aggregation Issues in Small Molecule NMR

Introduction: The Hidden Equilibrium

Benzonitrile derivatives are ubiquitous in medicinal chemistry (e.g., Letrozole, Fadrozole) but present a unique challenge in solution-state NMR. The nitrile group (–CN) is a powerful electron-withdrawing group with a strong dipole moment (~4.18 D). In non-polar solvents like chloroform-d (


), these molecules do not exist solely as monomers. Instead, they form transient supramolecular oligomers driven by anti-parallel 

-

stacking
and dipole-dipole minimization.

This aggregation manifests as:

  • Broadened line shapes (shortened

    
     relaxation).
    
  • Concentration-dependent chemical shifts (

    
    ).
    
  • Erroneous NOE signals (intermolecular NOEs mimicking intramolecular folding).

This guide provides a self-validating workflow to diagnose and resolve these artifacts.

Module 1: Diagnostic Workflow

Q: How do I distinguish between aggregation, exchange, or impurities?

A: The "Gold Standard" is a Variable Concentration (Dilution) Study. Aggregation is a dynamic equilibrium (


). Shifting the equilibrium by dilution will change the observed chemical shift (

).
Protocol: The Self-Validating Dilution Series

Objective: Confirm aggregation by monitoring


 sensitivity to concentration.
  • Prepare Stock: Dissolve 10-15 mg of analyte in 600

    
    L of solvent (High Conc. ~50-100 mM).
    
  • Internal Standard (Critical): Add a chemically inert internal standard (e.g., TMS or TCNB) that does not aggregate. This validates that shift changes are not due to lock drift.

  • Stepwise Dilution:

    • Acquire ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       NMR of the stock.[1]
      
    • Remove 300

      
      L, add 300 
      
      
      
      L pure solvent (Dilution factor: 2x).
    • Acquire spectrum.[2][3][4][5][6][7][8]

    • Repeat until concentration is < 1 mM.

  • Analysis: Overlay the aromatic region.

    • Aggregation: Systematic shift (usually upfield due to shielding in stacking) and sharpening of peaks.

    • Exchange (Tautomers/Rotamers): Peak coalescence or ratio changes, but often less sensitive to dilution than aggregation.

    • Impurity: No change in peak position relative to the main signal; intensity ratio remains constant.

Technical Insight: Benzonitriles often show significant shifts in the ortho-protons due to the anisotropy of the stacked CN group in the dimer interface [1].

Diagnostic Logic Flow

DiagnosticFlow Start Observation: Broad Peaks / Unexpected Shifts Dilution Experiment: Serial Dilution (50mM -> 1mM) Start->Dilution DeltaChange Does Chemical Shift (δ) Change > 0.02 ppm? Dilution->DeltaChange YesAgg Diagnosis: Aggregation Present DeltaChange->YesAgg Yes NoChange Check Line Width DeltaChange->NoChange No Sharp Peaks Remain Broad? NoChange->Sharp Dynamic Diagnosis: Conformational Exchange (Rotamers) Sharp->Dynamic Yes Static Diagnosis: Viscosity/Shimming Issue Sharp->Static No

Caption: Logic flow for distinguishing supramolecular aggregation from dynamic intramolecular processes.

Module 2: Advanced Characterization (DOSY)

Q: Can I quantify the size of the aggregate?

A: Yes, using Diffusion Ordered Spectroscopy (DOSY) .[2] This technique separates species based on their translational diffusion coefficient (


), which correlates to the hydrodynamic radius (

) via the Stokes-Einstein equation.
Protocol: DOSY for Aggregation Detection

Prerequisite: Ensure temperature stability (


) to prevent convection currents, which destroy diffusion data.
  • Pulse Sequence: Use a stimulated echo sequence with bipolar gradients (e.g., ledbpgp2s in Bruker nomenclature) to minimize eddy currents.

  • Parameters:

    • Diffusion time (

      
      ): 50–100 ms.
      
    • Gradient duration (

      
      ): 2–5 ms.
      
    • Gradient ramp: 5% to 95% over 16–32 steps.

  • Processing:

    • Plot signal intensity decay (

      
      ) vs. gradient strength (
      
      
      
      ).
    • Fit to the Stejskal-Tanner equation:

      
      .
      

Interpretation: If the calculated Molecular Weight (MW) from


 is significantly higher than the formula weight (e.g., 

), the benzonitrile is forming stable dimers [2].

Critical Warning: Small molecules diffuse fast. If your


 value is too low (indicating high MW), check the viscosity of the solvent. High concentrations (>50 mM) increase bulk viscosity, artificially lowering 

. Always compare against an internal standard like TCNB [3].

Module 3: Resolution Strategies

Q: How do I break the aggregates to get a clean spectrum?

A: You must disrupt the forces holding the aggregate together (


-

stacking and dipole interactions).
Strategy 1: Solvent Engineering

Non-polar solvents (


, 

) promote stacking because the aggregate is more "solvent-phobic" than the monomer. Polar solvents compete for interactions.

Table 1: Solvent Selection Matrix for Benzonitriles

SolventPolarity (

)
Disaggregation PowerMechanism of Action
Chloroform-d (

)
4.8LowPromotes

-stacking; use only for dilution studies.
Acetone-

20.7MediumDipolar solvent; disrupts dipole-dipole stacking of -CN groups.
Methanol-

32.7HighH-bond donor; solvates the nitrile lone pair, breaking dimers.
DMSO-

46.7Very High Strong H-bond acceptor/dipole; effectively isolates monomers.
Strategy 2: Variable Temperature (VT) NMR

If changing solvents is impossible (e.g., for subsequent biological assays), use heat.

  • Setup: Calibrate the probe temperature using an ethylene glycol standard.

  • Range: Heat from 298 K to 323 K or 343 K (solvent boiling point permitting).

  • Result:

    • Aggregates are enthalpically driven. Heating shifts the equilibrium toward the monomer (

      
       decreases).
      
    • Success Indicator: Peaks sharpen and shift toward the monomeric chemical shift value.

Workflow for Resolution

ResolutionStrat Issue Aggregated Sample (CDCl3, 298K) Step1 Step 1: Dilute (< 1mM) Issue->Step1 Check1 Resolved? Step1->Check1 Step2 Step 2: Change Solvent (DMSO-d6 or MeOD) Check1->Step2 No (Signal too weak) Success Acquire Data Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Step 3: High Temp (323K - 340K) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Stepwise escalation for resolving aggregation. Start with dilution; move to solvent changes, then temperature.

References

  • Thordarson, P. Determining association constants from titration experiments in NMR spectroscopy. Chem. Soc. Rev., 2011 , 40, 1305-1323. Link

  • Morris, G. A., et al. Diffusion-Ordered Spectroscopy (DOSY). Anal.[2][4][9][10] Chem., 2018 , 90, 1035–1035. Link

  • LaPlante, S. R., et al. Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay. J. Med. Chem., 2013 , 56, 5142–5150. Link

  • Hunter, C. A., & Sanders, J. K. The nature of .pi.-.pi. interactions. J. Am. Chem. Soc., 1990 , 112, 5525–5534. Link

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 4-(pyridin-4-ylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation behavior of 4-(pyridin-4-ylamino)benzonitrile , a structural motif common in kinase inhibitors (e.g., specific metabolites of diarylamine scaffolds).

This analysis compares Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) to provide actionable data for method development.

Formula: C₁₂H₉N₃ Monoisotopic Mass: 195.0796 Da Precursor Ion [M+H]⁺: 196.0875 m/z

Executive Summary: The Analyte vs. Alternatives

For drug development professionals, detecting this metabolite requires distinguishing it from structural isomers (e.g., 2-pyridyl analogs) and optimizing signal-to-noise ratios in complex matrices (plasma/microsomes).

FeatureTarget: 4-pyridyl isomer Alternative: 2-pyridyl isomer Impact on Method
Basic Center Pyridine Nitrogen (pKa ~9.2)Pyridine Nitrogen (pKa ~6.9)4-pyridyl ionizes more efficiently in ESI+.
Fragmentation Dominant HCN loss; Stable Pyridyl-Amine ion"Ortho Effect" leads to unique cyclic losses (e.g., NH₃).Isomers are distinguishable by MS/MS ratios.
Optimal Mode HCD (Stepped Energy) CID (Resonant Excitation)HCD provides richer spectra for library matching.

Theoretical Fragmentation Pathway

The fragmentation of 4-(pyridin-4-ylamino)benzonitrile is driven by the protonation of the pyridine nitrogen (the site of highest proton affinity).

Mechanism of Action[1]
  • Protonation: The [M+H]⁺ forms at m/z 196.09.

  • Primary Channel (Neutral Loss): The most energetically favorable pathway is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring or the nitrile group. However, in amino-pyridines, ring opening often precedes HCN loss.

  • Secondary Channel (Bond Cleavage): Cleavage of the central C-N amine bridge.

    • Path A: Charge retention on the pyridine ring (forming the aminopyridinium cation).

    • Path B: Charge retention on the benzonitrile ring (forming the cyanophenyl cation).

Visualization: Fragmentation Tree

The following diagram illustrates the dissociation pathways.

Fragmentation Parent [M+H]+ Precursor m/z 196.09 (Protonated Pyridine N) Frag1 [M+H - HCN]+ m/z 169.08 (Ring Contraction) Parent->Frag1 -HCN (27 Da) Low CE Frag2 Pyridin-4-amine cation m/z 95.06 (C-N Bridge Cleavage) Parent->Frag2 C-N Cleavage Med CE Frag3 Benzonitrile cation m/z 103.04 (Charge on Phenyl) Parent->Frag3 C-N Cleavage (Minor Pathway) Frag5 Ring Fragment m/z 52.03 (C4H4+) Frag1->Frag5 Deep Fragmentation Frag4 Pyridine cation m/z 79.04 (Loss of NH2) Frag2->Frag4 -NH2 (16 Da) Frag4->Frag5 -HCN

Caption: Predicted dissociation tree for 4-(pyridin-4-ylamino)benzonitrile showing primary HCN loss and bridge cleavage.

Comparative Analysis: CID vs. HCD

The choice of fragmentation technique significantly alters the spectral fingerprint.

Technique 1: Collision-Induced Dissociation (CID)[2][3][4]
  • Mechanism: Resonant excitation in a linear ion trap.

  • Performance:

    • Energy Regime: Low/Slow heating.

    • Result: Dominated by the lowest energy pathway. You will likely see m/z 169 (HCN loss) as the base peak (100% relative abundance).

    • Limitation: "Low mass cutoff" (1/3 rule) often prevents detection of diagnostic ions below m/z 65 (e.g., m/z 52).

Technique 2: Higher-energy Collisional Dissociation (HCD)[2]
  • Mechanism: Beam-type collision in a multipole cell (Orbitrap/Q-TOF).

  • Performance:

    • Energy Regime: Higher energy, multiple collisions.

    • Result: "Ring busting." You will observe the m/z 95 (aminopyridine core) and m/z 52 (C4H4 ring fragment) .

    • Advantage: No low-mass cutoff; better for structural confirmation of the pyridine ring.

Data Comparison Table
Fragment Ion (m/z)IdentityCID Intensity (Norm)HCD Intensity (Norm)Diagnostic Utility
196.09 Precursor [M+H]⁺10%<1%Parent confirmation
169.08 [M+H - HCN]⁺100% (Base) 40%Class identifier (Nitrile/Pyridine)
95.06 [C₅H₇N₂]⁺15%85% Specific to 4-aminopyridine
79.04 [C₅H₅N]⁺5%30%Pyridine ring confirmation
52.03 [C₄H₄]⁺Not Observed50%Deep structural fingerprint

Experimental Protocol: Self-Validating Method

To ensure scientific integrity, this protocol uses a "Survival Yield" approach to standardize fragmentation energies, making the data reproducible across different instruments (e.g., Thermo Orbitrap vs. Sciex QTRAP).

Reagents & Setup
  • Standard: 4-(pyridin-4-ylamino)benzonitrile (purity >98%).

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (promotes protonation).

  • Concentration: 1 µM (direct infusion).

Step-by-Step Workflow
  • Source Optimization (ESI):

    • Set Spray Voltage to 3.5 kV .

    • Validation Check: Ensure the precursor (196.09) intensity is stable (<5% RSD) and no in-source fragmentation (m/z 169) is visible in MS1.

  • Breakdown Curve Generation (The "Self-Validating" Step):

    • Ramp Collision Energy (CE) from 10 to 60 eV (or NCE 10-100).

    • Plot the intensity of Precursor (196) vs. Fragment (169) vs. Fragment (95).

    • Target: Select the CE where the Precursor is at 10% remaining intensity (Survival Yield = 10%). This is the Optimal CE for quantification (usually ~35 eV for this molecule).

  • Isomer Check (The "Alternative" Test):

    • If distinguishing from the 2-pyridyl isomer, look for the m/z 119 ion (loss of pyridine ring C₅H₅N), which is more favorable in the 2-isomer due to the ortho-effect facilitating H-transfer.

Workflow Diagram

Workflow Prep Sample Prep 1µM in 50:50 MeOH:H2O 0.1% FA Source ESI Source 3.5kV, 300°C Check Stability Prep->Source MS1 MS1 Scan Verify m/z 196.09 Ensure No In-Source Frag Source->MS1 Ramp CE Ramp 10 -> 60 eV (Breakdown Curve) MS1->Ramp Isolate 196.09 Select Select Optimal CE @ 90% Fragmentation Ramp->Select Analyze Plot

Caption: Optimization workflow for determining the ideal fragmentation energy using a breakdown curve.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Aminobenzonitrile (Electron Ionization).[1] National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] (Authoritative source on pyridine ring contraction and HCN loss mechanisms).

Sources

A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Analysis of 4-[(Pyridin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-[(Pyridin-4-yl)amino]benzonitrile, a key heterocyclic intermediate, demands rigorous analytical scrutiny to ensure that process-related impurities and degradation products are effectively identified and quantified. This guide provides an in-depth comparison of two robust chromatographic methods for its purity assessment: a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternative. The discussion herein is grounded in established analytical principles and regulatory expectations, designed to equip researchers and drug development professionals with the practical insights needed for method selection and implementation.

The Analytical Imperative: Why Purity Matters

The presence of unwanted chemicals in a drug substance can alter its efficacy, stability, and, most critically, its safety profile. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent purity control.[1][2] The analytical procedures used for this purpose must be demonstrated to be "fit for purpose," a requirement fulfilled through rigorous validation that assesses parameters such as specificity, linearity, accuracy, and precision.[3][4][5] For a molecule like 4-[(Pyridin-4-yl)amino]benzonitrile, which contains both a basic pyridine moiety and a polar nitrile group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice, offering high resolution and versatility.[6][7][8]

Method 1: The Workhorse - A Robust RP-HPLC-UV Method

Conventional HPLC is the established gold standard for pharmaceutical quality control due to its reliability and widespread availability. The method described below is designed for robust, routine analysis.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected for this method.[6][9] The non-polar C18 chains provide a hydrophobic surface that retains the moderately polar 4-[(Pyridin-4-yl)amino]benzonitrile through hydrophobic interactions.[8] This is the most common and versatile stationary phase in reversed-phase chromatography.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (Ammonium Formate, pH 3.0) and an organic solvent (Acetonitrile) is employed.

    • Acidic pH: The basic pyridine nitrogen in the analyte has a pKa of approximately 5-6. Maintaining the mobile phase pH at 3.0 ensures this nitrogen is consistently protonated (pyridinium ion). This prevents peak tailing that can occur from mixed-mode interactions with residual, un-capped silanol groups on the silica support.

    • Acetonitrile: Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.

    • Gradient Elution: A gradient, starting with a higher aqueous content and increasing the organic proportion, allows for the effective elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.

  • Detection: A Photodiode Array (PDA) detector is used, set at 254 nm for quantitation. This wavelength is chosen as it is a common wavelength for aromatic and heterocyclic compounds, providing good sensitivity. The PDA detector's key advantage is its ability to acquire full UV spectra across the peak, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.[10]

Experimental Protocol: HPLC-UV
  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: PDA at 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of 4-[(Pyridin-4-yl)amino]benzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) using the diluent.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000. These criteria are based on general expectations outlined in the United States Pharmacopeia (USP) General Chapter <621>.[11][12][13]

Method 2: The Sprinter - A High-Efficiency UHPLC-UV Method

UHPLC represents a significant evolution of liquid chromatography, utilizing columns with sub-2 µm particles to achieve dramatic increases in speed, resolution, and sensitivity.[14][15] This method is ideal for high-throughput environments and for resolving complex impurity profiles.

Causality Behind Experimental Choices
  • Stationary Phase & Mobile Phase: The fundamental separation chemistry remains the same as the HPLC method (C18, Acetonitrile/Ammonium Formate buffer) to maintain selectivity. The key difference lies in the physical dimensions of the column and the particle size.

  • Column: A shorter column (e.g., 50 mm) with a smaller internal diameter (2.1 mm) packed with sub-2 µm particles is used. The smaller particles provide a much larger surface area, leading to significantly higher separation efficiency (theoretical plates).[16][17]

  • System Parameters: To accommodate the smaller particle size and prevent excessive backpressure, the flow rate is reduced.[18] However, due to the higher efficiency and shorter column length, the analysis time can be drastically shortened. The UHPLC instrument itself is engineered with minimal dead volume to preserve the sharp, narrow peaks generated by the high-efficiency column.[16]

Experimental Protocol: UHPLC-UV
  • Chromatographic System:

    • Instrument: Waters ACQUITY UPLC H-Class or equivalent UHPLC system.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Detector: PDA, 254 nm.

    • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 7.0 | 10 |

  • Sample Preparation:

    • Sample and standard solutions are prepared as described in the HPLC method (0.1 mg/mL).

  • System Suitability Testing (SST):

    • SST criteria are analogous to the HPLC method (%RSD ≤ 2.0%, Tailing Factor 0.8-1.5), but a much higher theoretical plate count (e.g., ≥ 10,000) is expected due to the nature of the UHPLC column.

Workflow Visualization

The following diagram outlines the universal workflow for chromatographic purity analysis, applicable to both HPLC and UHPLC methodologies.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation SST System Suitability Testing (SST) SamplePrep->SST MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SST Sequence Sample Sequence Injection SST->Sequence If SST Passes Integration Peak Integration Sequence->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report & COA Generation Calculation->Report

Caption: General workflow for chromatographic purity validation.

Performance Comparison: HPLC vs. UHPLC

The true measure of a method's utility lies in its performance. The data below represents typical results obtained from the analysis of a 4-[(Pyridin-4-yl)amino]benzonitrile sample spiked with a known related impurity.

Performance ParameterMethod 1: HPLC Method 2: UHPLC Justification
Retention Time (Main Peak) ~12.5 min~3.2 minFaster gradient and higher linear velocity in UHPLC.
Resolution (Rs) 2.84.5Higher efficiency of the sub-2 µm particles leads to sharper peaks and better separation.[14]
Tailing Factor (Tf) 1.21.1Both methods show good peak symmetry; UHPLC is often slightly better due to system design.
Theoretical Plates (N) ~9,000~25,000Inversely proportional to particle size; a key advantage of UHPLC.[16]
Total Analysis Time 30 min7 minSignificant increase in sample throughput.[15]
Solvent Consumption per Run ~30 mL~3.5 mLUHPLC is a "greener" and more cost-effective technique.[18]
System Backpressure (Typical) ~150 bar (2175 psi)~700 bar (10150 psi)A direct consequence of smaller particles and higher flow resistance.[17][18]
Limit of Quantitation (LOQ) ~0.05%~0.02%Sharper, taller peaks in UHPLC result in a better signal-to-noise ratio and improved sensitivity.[14][16]

Discussion: Choosing the Right Tool for the Job

This comparative guide demonstrates that while both HPLC and UHPLC are fit for the purpose of purity testing, they offer distinct advantages tailored to different laboratory needs.

  • The Case for HPLC: The conventional HPLC method is robust, reliable, and highly transferable between laboratories that may not have made the capital investment in UHPLC technology. Its longer runtime is less of a concern in environments where sample throughput is not the primary bottleneck. The lower operating pressures mean less wear and tear on pump seals and check valves, potentially leading to lower maintenance costs. For routine quality control of well-characterized processes, this method is more than adequate.

  • The Case for UHPLC: The advantages of UHPLC are compelling. The 8-fold reduction in solvent consumption not only lowers operational costs but also aligns with corporate sustainability goals. The 4-fold reduction in analysis time dramatically increases laboratory throughput, which is critical during process development, stability studies, and high-volume manufacturing support.[15][18] Furthermore, the superior resolution and sensitivity make UHPLC the preferred method for impurity profiling, forced degradation studies, and the detection of trace-level genotoxic impurities, where complete separation and low detection limits are paramount.[14][16]

The decision to use HPLC or UHPLC should be based on a risk assessment considering the stage of drug development, sample complexity, required throughput, and available instrumentation.[16][18] For early-stage development where identifying every potential impurity is critical, the resolving power of UHPLC is invaluable. For late-stage, validated QC methods, a robust HPLC procedure may be sufficient and more practical for global deployment.

Conclusion

The purity analysis of 4-[(Pyridin-4-yl)amino]benzonitrile can be successfully achieved by both traditional HPLC and modern UHPLC. A well-validated C18 reversed-phase method with UV detection provides the necessary specificity and precision to meet regulatory requirements.[2][3] The choice between the two platforms is a strategic one: HPLC offers robustness and accessibility, while UHPLC provides unparalleled speed, efficiency, and sensitivity. As the pharmaceutical industry continues to move towards greener, faster, and more data-rich analytical practices, the adoption of UHPLC is a logical progression, offering significant long-term benefits in both cost and scientific capability.

References

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Available at: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Available at: [Link]

  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC. Available at: [Link]

  • PubMed. (2020). HPLC method development for fampridine using Analytical Quality by Design approach. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure of 4-[(Pyridin-4-yl)amino]benzonitrile Derivatives: An Investigative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins rational drug design, polymorphism screening, and the optimization of physicochemical properties. The 4-[(pyridin-4-yl)amino]benzonitrile scaffold is a significant pharmacophore, appearing in a variety of kinase inhibitors and other therapeutic agents. Its structural rigidity, combined with hydrogen bonding capabilities, makes it an attractive moiety for targeted drug design.

This guide provides an in-depth technical analysis of the crystallographic features of this important class of compounds. While a definitive crystal structure for the parent compound, 4-[(pyridin-4-yl)amino]benzonitrile, is not publicly available in crystallographic databases, this guide will provide a comprehensive, investigative approach. We will detail a robust synthetic protocol for its preparation, present general methods for obtaining X-ray quality single crystals, and conduct a comparative analysis of closely related analogues for which crystal structure data is available. Through this lens, we will predict and discuss the likely structural properties and intermolecular interactions that govern the solid-state behavior of 4-[(pyridin-4-yl)amino]benzonitrile and its derivatives.

Synthesis and Characterization: A Proposed Pathway

The synthesis of 4-[(pyridin-4-yl)amino]benzonitrile and its derivatives can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The proposed synthesis involves the coupling of 4-aminopyridine with 4-bromobenzonitrile. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.

Synthetic_Workflow reagents 4-Aminopyridine + 4-Bromobenzonitrile reaction Buchwald-Hartwig Amination (Reflux, under N2) reagents->reaction Reactants catalyst Pd(OAc)2 / Xantphos NaOt-Bu (base) Toluene (solvent) catalyst->reaction Catalytic System workup Aqueous Workup & Purification (Column Chromatography) reaction->workup Crude Product product 4-[(Pyridin-4-yl)amino]benzonitrile workup->product Purified Product

Caption: Proposed workflow for the synthesis of 4-[(Pyridin-4-yl)amino]benzonitrile.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 eq.), 4-aminopyridine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a catalytic amount of palladium(II) acetate (0.02 eq.) and Xantphos (0.04 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-[(pyridin-4-yl)amino]benzonitrile.

Spectroscopic Characterization

While a crystal structure is not available, 1H and 13C-NMR data for the parent compound have been reported, confirming its successful synthesis in other studies[1][2]. This data serves as a crucial benchmark for characterization.

Single Crystal Growth: Methodologies and Considerations

Obtaining single crystals suitable for X-ray diffraction is often a critical and challenging step. The following are established methods for the crystallization of organic compounds. The key to all these methods is to allow the transition from a soluble state to a solid state to occur very slowly.

General Protocol for Single Crystal Growth
  • Purity is Paramount: The compound to be crystallized should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Filter the solution to remove any particulate matter and loosely cover the container. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

    • Vapor Diffusion: This is often the most successful method. Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystallization.

Crystallization_Methods cluster_slow_evaporation Slow Evaporation cluster_vapor_diffusion Vapor Diffusion se1 Dissolve in Good Solvent se2 Filter se1->se2 se3 Slowly Evaporate Solvent se2->se3 se4 Crystals Form se3->se4 vd1 Dissolve in Good Solvent (Inner Vial) vd2 Place in Chamber with Anti-Solvent (Outer Vial) vd1->vd2 vd3 Anti-Solvent Vapor Diffuses In vd2->vd3 vd4 Crystals Form vd3->vd4

Caption: Common methods for growing single crystals of organic compounds.

Comparative Crystallographic Analysis of Related Structures

In the absence of a crystal structure for 4-[(pyridin-4-yl)amino]benzonitrile, we can gain significant insights by examining the crystal structures of closely related analogues. Here, we compare three such compounds where the amino linkage is replaced by an imine, an ester, and a methylene bridge.

Compound4-[(4-Amino-3-pyridyl)iminomethyl]benzonitrile[3]Pyridin-4-ylmethyl 4-aminobenzoate[4]4,4'-(Pyridin-4-ylmethylene)dibenzonitrile[5]
Formula C13H10N4C13H12N2O2C20H13N3
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/nP21/n
Key Dihedral Angle 13.90(18)° and 0.67(19)° (two independent molecules)--
Primary Intermolecular Interactions N-H···N hydrogen bonds, π-π stackingN-H···N and N-H···O hydrogen bondsC-H···N interactions
Analysis of Intermolecular Interactions and Molecular Conformation
  • 4-[(4-Amino-3-pyridyl)iminomethyl]benzonitrile: This imine analogue is particularly informative as it contains both N-H donors and multiple nitrogen acceptors. The crystal structure reveals two independent molecules in the asymmetric unit with different conformations, highlighting the molecule's flexibility. The dominant interactions are N-H···N hydrogen bonds that link the molecules into two-dimensional arrays. Additionally, π-π stacking interactions between the aromatic rings further stabilize the crystal packing.

  • Pyridin-4-ylmethyl 4-aminobenzoate: In this ester analogue, the amino group is on the benzoyl moiety. The crystal structure is stabilized by both N-H···N (amino to pyridine nitrogen) and N-H···O (amino to carbonyl oxygen) hydrogen bonds, creating a ladder-like chain.

  • 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile: The methylene bridge in this compound removes the strong hydrogen bond donating capability of the amino group. Consequently, the crystal packing is governed by weaker C-H···N interactions.

Intermolecular_Interactions cluster_imine Imine Analogue cluster_ester Ester Analogue N-H_amine N-H (Amine) N_pyridine N (Pyridine) N-H_amine->N_pyridine H-Bond N_nitrile N (Nitrile) N-H_amine->N_nitrile H-Bond Aromatic_Rings Aromatic Rings Aromatic_Rings->Aromatic_Rings π-π Stacking N-H_amine_ester N-H (Amine) N_pyridine_ester N (Pyridine) N-H_amine_ester->N_pyridine_ester H-Bond O_carbonyl O (Carbonyl) N-H_amine_ester->O_carbonyl H-Bond

Caption: Key intermolecular interactions in the imine and ester analogues.

Predicted Crystal Structure of 4-[(Pyridin-4-yl)amino]benzonitrile

Based on the analysis of these related structures, we can predict the likely structural features of 4-[(pyridin-4-yl)amino]benzonitrile:

  • Dominant Hydrogen Bonding: The N-H of the amino bridge will be a strong hydrogen bond donor. The most likely acceptors are the pyridine nitrogen and the nitrile nitrogen. This would lead to the formation of chains or sheets in the crystal lattice.

  • π-π Stacking: The planar, aromatic nature of both the pyridine and benzonitrile rings suggests that π-π stacking interactions will play a significant role in the overall crystal packing, similar to what is observed in the imine analogue.

  • Molecular Conformation: The molecule will likely be non-planar, with a degree of torsional freedom around the C-N bonds of the amino bridge. The exact dihedral angle between the pyridine and benzonitrile rings will be a balance between steric hindrance and the optimization of intermolecular interactions.

Predicted_Interactions N-H_amino_bridge N-H (Amino Bridge) N_pyridine_target N (Pyridine) N-H_amino_bridge->N_pyridine_target Predicted H-Bond (High Probability) N_nitrile_target N (Nitrile) N-H_amino_bridge->N_nitrile_target Predicted H-Bond (High Probability) Aromatic_Rings_target Aromatic Rings Aromatic_Rings_target->Aromatic_Rings_target Predicted π-π Stacking

Caption: Predicted intermolecular interactions for 4-[(pyridin-4-yl)amino]benzonitrile.

Conclusion and Future Directions

While the definitive crystal structure of 4-[(pyridin-4-yl)amino]benzonitrile remains to be determined, a comprehensive analysis of its synthesis, characterization, and the crystal structures of closely related analogues provides a strong foundation for understanding its solid-state properties. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation, and standard crystallization techniques should yield single crystals suitable for X-ray diffraction.

The comparative analysis strongly suggests that the crystal packing of 4-[(pyridin-4-yl)amino]benzonitrile and its derivatives will be dominated by a combination of N-H···N hydrogen bonding and π-π stacking interactions. The interplay of these forces will determine the molecular conformation and the overall supramolecular architecture.

This guide serves as both a practical resource for the synthesis and crystallization of this important class of compounds and as a framework for interpreting future crystallographic data. The experimental determination of the crystal structure of 4-[(pyridin-4-yl)amino]benzonitrile and its derivatives is a critical next step to validate these predictions and to enable a deeper, data-driven understanding of their structure-property relationships, which will undoubtedly aid in the development of new and improved therapeutic agents.

References

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573.
  • Fun, H.-K., Kargar, H., & Kia, R. (2008). 4-[(4-Amino-3-pyridyl)iminomethyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2342.
  • Kore, N., & Pazdera, P. (n.d.). Figure S35. 1 H-NMR for 4-[(pyridin-4-yl)amino]benzonitrile. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1296.
  • Li, Y., Yang, E., & Li, Y. (2005). (E)-N-(4-Chlorobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2249–o2250.
  • Matshwele, J. T. P., Odisitse, S., Mazimba, O., Julius, L. G., Mogatwe, T., & Nareetsile, F. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203–1206.
  • Matshwele, J. T. P., Odisitse, S., Mazimba, O., Julius, L. G., Mogatwe, T., & Nareetsile, F. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122.
  • Sun, Y.-Q., & Zhang, Y. (2004). N-(4-Methoxybenzylidene)-4-bromoaniline. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2260–o2261.
  • Fun, H.-K., Kargar, H., & Kia, R. (2008). 4-[(4-Amino-3-pyrid-yl)imino-meth-yl]benzonitrile. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2342. [Link]

  • Glidewell, C., Low, J. N., & Wardell, J. L. (2005). 4-Methyl-N-(4-nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(1), o169–o171.
  • Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molecules (Basel, Switzerland), 26(23), 7303. [Link]

  • Bomfim, J. A. S., da Silva, J. G., de Simone, C. A., & Leite, A. C. (2005). 4-Chloro-N-(4-methoxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3045–o3047.
  • Kore, N., & Pazdera, P. (n.d.). Figure S36. 13 C-NMR for 4-[(pyridin-4-yl)amino]benzonitrile. ResearchGate. Retrieved February 26, 2026, from [Link]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment (PPE) for Handling 4-[(Pyridin-4-yl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4-[(Pyridin-4-yl)amino]benzonitrile demands a profound respect for safety protocols. This compound, a member of the nitrile and aminopyridine families, presents a specific hazard profile that necessitates a meticulous and well-understood Personal Protective Equipment (PPE) strategy. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory. Our objective is to ensure that your focus remains on innovation, secure in the knowledge that you are protected.

Hazard Profile: Understanding the "Why" Behind the Precautions

4-[(Pyridin-4-yl)amino]benzonitrile, also known as 4-Aminobenzonitrile, is a solid, crystalline powder that requires careful handling due to its significant toxicological properties.[1][2] A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this compound are:

  • Acute Toxicity: It is classified as harmful if swallowed and toxic when in contact with skin or inhaled.[2][3][4] The nitrile group can be metabolized to release cyanide, and the aminopyridine structure is associated with neurotoxicity.

  • Irritation: The compound is a known skin and serious eye irritant.[1][5] It may also cause irritation to the respiratory tract upon inhalation of dust particles.[3][5]

  • Systemic Effects: It is identified as a methemoglobin-forming agent, which can lead to cyanosis—a bluish discoloration of the skin due to a lack of oxygen in the blood.[1][2]

  • Chronic Effects: It is suspected of causing genetic defects, highlighting the need to minimize long-term, low-level exposure.[4]

Given this profile, which aligns with many cytotoxic or potent compounds, our PPE and handling strategy must be designed to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.[6][7]

The Core Ensemble: Your PPE for Standard Operations

For routine procedures such as weighing, dissolving, and adding the compound to a reaction, a specific and non-negotiable set of PPE is required. The following table outlines the minimum requirements, with the rationale explained in detail below.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving: Nitrile gloves (tested to EN 374 or equivalent)Prevents direct skin contact with the toxic compound.[3][5] Double-gloving provides an extra layer of protection against tears and permeation, a standard practice for handling hazardous substances.[7][8] Nitrile is recommended for its broad chemical resistance.[9][10][11]
Eye & Face Protection Tight-sealing safety goggles and a face shieldGoggles protect against dust particles entering the eyes.[5][12] A face shield provides an additional barrier against splashes when handling solutions of the compound.[13]
Body Protection Disposable, low-permeability lab coat or gown with long sleeves and knit cuffsProtects skin and personal clothing from contamination. The closed-front and cuffed-sleeve design minimizes the potential for dust to enter.[7] Cuffs should be tucked under the outer glove.[7]
Respiratory Protection Work within a certified chemical fume hoodThis is an engineering control, not PPE, but it is the primary method for preventing inhalation of the powdered compound.[5]
The Logic of Double-Gloving

The recommendation for double-gloving is a cornerstone of safe handling for potent compounds.[7] The outer glove absorbs the initial contamination. When you need to leave the immediate work area or handle clean equipment, you can remove the outer pair, leaving the inner pair as a clean barrier. This procedural step significantly reduces the risk of cross-contamination.[14] Always inspect gloves for visible signs of degradation or punctures before and during use.

G D D E E D->E Enter Work Area F F E->F Exit Work Area

Caption: PPE Donning and Doffing Workflow

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical. This plan integrates PPE use with safe handling practices to create a robust safety system.

Location: All handling of solid 4-[(Pyridin-4-yl)amino]benzonitrile or its concentrated solutions must occur inside a certified chemical fume hood or a similar ventilated enclosure.[5]

  • Preparation:

    • Before bringing the chemical into the fume hood, cover the work surface with a disposable, plastic-backed absorbent pad.[7][8] This will contain any minor spills and simplify cleanup.

    • Don all required PPE as outlined in the table and diagram above. Ensure the gown is fully fastened and cuffs are tucked into the outer gloves.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood. If using an analytical balance that cannot be placed in the hood, weigh the compound into a sealed container (e.g., a vial with a septum cap) inside the hood, then transport the sealed container to the balance.

    • Use tools like spatulas and weighing paper designated for this compound to avoid cross-contamination.

    • Minimize the generation of dust by handling the powder gently.[1] Do not pour the powder from a height.

  • Post-Handling:

    • Upon completion of the task, carefully clean all reusable equipment (spatulas, glassware) within the fume hood using an appropriate solvent.

    • Wipe down the work surface with a suitable cleaning agent.[7]

    • Seal all waste, including the absorbent pad, used weighing paper, and contaminated wipes, in a designated hazardous waste bag inside the fume hood.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent re-contaminating yourself.[14]

    • Step 1: Remove the outer pair of gloves while still in the work area and dispose of them in the designated hazardous waste container.[14]

    • Step 2: Step away from the immediate work area. Remove your face shield and goggles.

    • Step 3: Remove your lab coat or gown, turning it inside out as you do so to contain any surface contamination.

    • Step 4: Remove your inner pair of gloves, avoiding contact with the outer surface.

    • Step 5: Immediately wash your hands thoroughly with soap and water.[3]

Emergency and Disposal Plan

Spill Response:

In the event of a spill outside of the fume hood, restrict access to the area immediately.[5] While wearing your full PPE ensemble plus a NIOSH-approved respirator (e.g., N95), gently cover the spill with wet absorbent gauze to avoid raising dust.[7] For liquids, use absorbent pads.[7] Carefully collect all contaminated materials, place them in a sealed container, and label it as hazardous waste. Clean the spill area three times with a detergent solution, followed by water.[7]

Disposal:

All waste contaminated with 4-[(Pyridin-4-yl)amino]benzonitrile is considered hazardous waste.[5][6] This includes:

  • Empty stock bottles

  • Contaminated PPE (gloves, gowns)

  • Used absorbent pads and wipes

  • Any contaminated lab materials

These items must be collected in clearly labeled, sealed hazardous waste containers for disposal by a certified waste management provider in accordance with local, regional, and national regulations.[3][5][12] Do not, under any circumstances, dispose of this material in standard trash or down the drain.[5][10]

By integrating this expert-level understanding of the risks with a procedural, step-by-step approach to safety, you create an environment where scientific discovery can proceed with confidence and security.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

  • Carl ROTH. (2025). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU: 4-Aminobenzonitrile. [Link]

  • Unigloves. (2020). What Do Nitrile Gloves Protect Against?[Link]

  • Good, K., & Power, L. A. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology. [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. [Link]

  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]

  • California Institute of Technology. (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. [Link]

  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]

  • Boukarim, C., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety. [Link]

  • S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?[Link]

  • Medtecs Business Solutions. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.